Viroallosecurinine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11+,13+/m0/s1 |
InChI Key |
SWZMSZQQJRKFBP-DMDPSCGWSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)[C@@]34C[C@@H]2C=CC3=CC(=O)O4 |
Canonical SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Synonyms |
viro-securinine viroallosecurinine virosecurinine |
Origin of Product |
United States |
Foundational & Exploratory
Viroallosecurinine: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Viroallosecurinine, a tetracyclic indolizidine alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and a summary of its key physicochemical properties. The primary aim is to equip researchers and drug development professionals with the necessary information to efficiently isolate and study this compound.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants of the Phyllanthaceae family, specifically within the genera Flueggea and Securinega. The most well-documented natural sources are:
-
Flueggea virosa (formerly Securinega virosa ): This shrub is a significant source of this compound. The alkaloid has been isolated from its leaves, twigs, and roots.[1]
-
Securinega suffruticosa (also known as Flueggea suffruticosa ): This plant is another primary source of Securinega alkaloids, including this compound.
The concentration of this compound and other related alkaloids can vary depending on the geographical location, season of collection, and the specific plant part used for extraction. While specific yield data for this compound is not extensively reported, a study on Flueggea virosa documented the extraction of 28.2 grams of crude alkaloid mixture from 10 kilograms of stems and leaves, providing a general indication of the potential yield.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₂ | [3] |
| Molecular Weight | 217.26 g/mol | [3] |
| Appearance | Not explicitly stated in the reviewed literature | |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and ethanol, which are commonly used for its extraction. |
Experimental Protocol for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following is a generalized protocol compiled from various methodologies for isolating Securinega alkaloids.
Extraction of Crude Alkaloids
-
Plant Material Preparation: Air-dry the leaves and stems of Flueggea virosa or Securinega suffruticosa and grind them into a coarse powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for an extended period (e.g., 24-48 hours), or perform continuous extraction using a Soxhlet apparatus. This step is repeated multiple times to ensure exhaustive extraction.
-
Concentration: Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This protonates the alkaloids, rendering them water-soluble.
-
Defatting: Wash the acidic solution with a non-polar organic solvent (e.g., petroleum ether or hexane) to remove fats, chlorophyll, and other non-alkaloidal components.
-
Basification: Make the aqueous layer alkaline by adding a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Alkaloid Extraction: Extract the basified aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.
-
Final Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.
Chromatographic Purification
The purification of this compound from the crude alkaloid mixture is achieved through various chromatographic techniques.
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (e.g., 200-300 mesh).
-
Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone, with a stepwise increase in the proportion of acetone.
-
Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., Dragendorff's reagent for alkaloids).
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol is a common solvent for this step, which separates compounds based on their molecular size and polarity.
-
-
Preparative Thin Layer Chromatography (Prep-TLC):
-
This technique can be used for the final purification of fractions containing this compound to obtain the pure compound.
-
The following diagram illustrates the general workflow for the isolation of this compound.
Analytical Characterization
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
| Technique | Data | Reference |
| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data available in the PubChem database. | [3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass spectral data available in the PubChem database. | [3] |
Biological Activity and Signaling Pathways
Currently, there is limited information available in the public domain regarding the specific cellular signaling pathways affected by this compound. Virosecurinine and this compound have been reported to exhibit cytotoxic activities.[4] Further research is required to elucidate the precise mechanism of action and to identify the molecular targets and signaling cascades modulated by this alkaloid. The following diagram represents a conceptual framework for future investigation into the biological effects of this compound.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. While the primary plant sources have been identified and a general isolation strategy is available, there is a need for more detailed and standardized experimental protocols to ensure reproducibility and optimize yields. Furthermore, the biological activity and mechanism of action of this compound remain largely unexplored, presenting a promising area for future research in drug discovery and development. The provided protocols and data serve as a foundational resource for scientists embarking on the study of this intriguing natural product.
References
Viroallosecurinine: A Deep Dive into its Chemical Architecture and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viroallosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products. First isolated from the plant Flueggea virosa, this compound has garnered interest within the scientific community due to its unique structural features and potential biological activities. As a stereoisomer of allosecurinine, this compound presents a compelling case study in the stereochemical diversity of natural products. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data and protocols for this compound, aimed at researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound is characterized by a compact and rigid tetracyclic ring system. Its molecular formula is C₁₃H₁₅NO₂, and its IUPAC name is (1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one. The core structure consists of a piperidine ring (A), a bicyclo[2.2.2]octane system (rings B and C), and a fused α,β-unsaturated γ-lactone ring (D).
The stereochemistry of this compound is of particular importance as it is an enantiomer of allosecurinine. The absolute configuration at the chiral centers is crucial for its biological activity and distinguishes it from other members of the Securinega alkaloid family. The key stereocenters are located at the bridgehead carbons and the points of ring fusion, creating a distinct three-dimensional architecture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | PubChem |
| Molecular Weight | 217.26 g/mol | PubChem |
| IUPAC Name | (1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one | PubChem |
| CAS Number | 1857-30-3 | PubChem |
| Appearance | Yellow powder | ChemicalBook |
| Solubility | Soluble in methanol, ethanol, DMSO | ChemicalBook |
Spectroscopic and Crystallographic Data
Table 2: Representative ¹³C NMR Spectroscopic Data for the Securinega Alkaloid Core
Note: Specific chemical shift assignments for this compound are not available in the public domain. The following table provides representative chemical shift ranges for the core carbon skeleton of related Securinega alkaloids for reference. Actual values for this compound may vary.
| Carbon Atom | Chemical Shift Range (ppm) |
| C=O (lactone) | 170-175 |
| C=C (lactone) | 120-165 |
| Bridgehead CH | 40-60 |
| Piperidine CH₂ | 20-50 |
| Piperidine CH | 50-70 |
Experimental Protocols
Isolation of this compound from Flueggea virosa
The following is a generalized protocol for the isolation of Securinega alkaloids, including this compound, from plant material. Specific details may vary based on the source and scale of the extraction.
1. Extraction:
- Air-dried and powdered aerial parts of Flueggea virosa are extracted exhaustively with methanol at room temperature.
- The methanolic extract is concentrated under reduced pressure to yield a crude residue.
2. Acid-Base Partitioning:
- The crude extract is suspended in 10% acetic acid and filtered.
- The acidic solution is washed with ethyl acetate to remove neutral and weakly basic compounds.
- The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10.
- The basified solution is extracted with dichloromethane or chloroform to isolate the crude alkaloid fraction.
3. Chromatographic Purification:
- The crude alkaloid fraction is subjected to column chromatography on silica gel.
- A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the different alkaloids.
- Fractions are monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized with Dragendorff's reagent.
- Fractions containing this compound are pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.
General Procedure for the Total Synthesis of Securinega Alkaloids
The total synthesis of this compound and its analogues is a complex undertaking that has been approached through various synthetic strategies. A common theme in many syntheses is the construction of the key bicyclo[2.2.2]octane core and the stereoselective introduction of the piperidine and lactone rings. A representative, generalized workflow is depicted below.
Caption: A generalized workflow for the total synthesis of this compound.
Stereochemical Relationships in the Securinega Alkaloid Family
The stereochemical diversity of the Securinega alkaloids is a key feature of this family. Securinine and allosecurinine are diastereomers, while this compound is the enantiomer of allosecurinine. These relationships are crucial for understanding their biosynthesis and pharmacological properties.
Caption: Stereochemical relationship between key Securinega alkaloids.
Potential Signaling Pathways and Biological Activity
While the specific molecular targets of this compound are not yet fully elucidated, studies on the closely related Securinega alkaloid, securinine, have provided insights into the potential mechanisms of action for this class of compounds. The cytotoxic effects of these alkaloids may be attributed to their ability to interfere with fundamental cellular processes.
Research on securinine suggests that it may exert its anticancer effects through the modulation of several key signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[1] Furthermore, securinine has been shown to induce apoptosis in cancer cells.[1] A proposed logical flow of these events is outlined below.
Caption: Potential signaling pathways modulated by Securinega alkaloids.
Conclusion
This compound remains an intriguing natural product with a complex chemical architecture and defined stereochemistry. While its full biological potential is still under investigation, the information gathered on its structure and the activities of related compounds provides a solid foundation for future research. This guide has summarized the current knowledge on this compound, offering a valuable resource for scientists working on the discovery and development of new therapeutic agents derived from natural sources. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in drug discovery programs.
References
The Biosynthesis of Viroallosecurinine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viroallosecurinine, a member of the diverse family of Securinega alkaloids, has garnered significant interest within the scientific community due to its unique tetracyclic structure and promising biological activities. These alkaloids are primarily found in plants belonging to the Phyllanthaceae family, such as those from the Securinega, Flueggea, and Phyllanthus genera. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound in plants, with a focus on its core chemical transformations, key intermediates, and the experimental methodologies employed in its elucidation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex process that originates from two primary amino acid precursors: L-lysine and L-tyrosine. Through a series of enzymatic reactions, these fundamental building blocks are transformed into the characteristic tetracyclic core of the Securinega alkaloids.
Formation of the Piperidine Ring from L-Lysine
The piperidine ring (Ring A) of this compound is derived from L-lysine. The initial steps involve the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by a lysine decarboxylase (LDC). Cadaverine then undergoes oxidative deamination, a reaction likely mediated by a copper amine oxidase (CuAO), to yield 5-aminopentanal, which spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. This imine serves as a key intermediate and the direct precursor to the piperidine ring in the assembly of the alkaloid scaffold.
Formation of the Butenolide-Containing Moiety from L-Tyrosine
The remaining C and D rings of the this compound core, which include a distinctive butenolide moiety, are derived from L-tyrosine. A crucial intermediate in this branch of the pathway is menisdaurilide. The stereochemistry of menisdaurilide is a critical determinant for the final stereochemistry of the resulting Securinega alkaloid. Specifically, the biosynthesis of this compound proceeds through the (-)-menisdaurilide enantiomer[1][2][3]. The precise enzymatic steps leading from L-tyrosine to (-)-menisdaurilide are not yet fully elucidated, but likely involve a series of oxidations, rearrangements, and cyclizations.
Assembly of the Tetracyclic Core and Stereochemical Determination
The biosynthesis converges with the condensation of Δ¹-piperideine and (-)-menisdaurilide. This key carbon-carbon bond formation leads to the formation of a class of intermediates known as neosecurinanes. These bicyclo[2.2.2]octane derivatives represent a pivotal branching point in the biosynthesis of various Securinega alkaloids.
A subsequent and crucial step involves a scaffold rearrangement of the neosecurinane intermediate. Recent studies have identified that this transformation is mediated by a sulfotransferase enzyme[4]. This enzyme catalyzes a 1,2-amine shift, converting the [2.2.2]-bicyclic core of the neosecurinane into the [3.2.1]-bicyclic securinane scaffold characteristic of allosecurinine and its stereoisomers, including this compound. The stereospecificity of this enzymatic rearrangement, acting on the precursor derived from (-)-menisdaurilide, ultimately dictates the formation of the this compound stereochemistry.
Figure 1. Proposed biosynthetic pathway of this compound from L-lysine and L-tyrosine.
Quantitative Data
At present, there is a notable lack of comprehensive quantitative data, such as enzyme kinetic parameters (Km, kcat) and in planta metabolite concentrations, specifically for the biosynthetic pathway of this compound. The research has primarily focused on the elucidation of the pathway and the identification of intermediates. Future research endeavors are required to quantify the efficiency of the enzymatic steps and the metabolic flux through this pathway.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of classical and modern experimental techniques. While specific, detailed protocols for every cited experiment are extensive and often proprietary to the research groups, this section outlines the key methodologies employed.
Isotopic Labeling Studies
Isotopic labeling has been a cornerstone in identifying the primary precursors of Securinega alkaloids[5][6][7].
Principle: Precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N, ²H) are fed to the plant or cell cultures. The label is then traced into the final product, this compound, and its intermediates. The position of the label in the molecule, determined by NMR spectroscopy or mass spectrometry, reveals the incorporation pattern of the precursor.
General Protocol Outline:
-
Preparation of Labeled Precursor: Synthesize or procure L-lysine or L-tyrosine labeled with a specific isotope.
-
Administration to Plant System: The labeled precursor is supplied to the plant (e.g., Flueggea suffruticosa) through various methods such as hydroponic feeding, injection into the stem, or addition to cell suspension cultures.
-
Incubation: The plant is allowed to grow for a specific period to allow for the metabolism and incorporation of the labeled precursor into the alkaloids.
-
Extraction and Purification: this compound and other alkaloids are extracted from the plant material using standard phytochemical methods (e.g., solvent extraction, chromatography).
-
Analysis: The purified compounds are analyzed by mass spectrometry to determine the extent of isotope incorporation and by NMR spectroscopy (e.g., ¹³C-NMR) to identify the specific atoms that are labeled.
Figure 2. General workflow for isotopic labeling experiments in biosynthesis studies.
Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for identifying and quantifying known and unknown metabolites in complex plant extracts, which is crucial for identifying biosynthetic intermediates[8][9][10][11].
Principle: A liquid chromatograph separates the components of a plant extract based on their physicochemical properties. The separated components are then introduced into a mass spectrometer, which ionizes them and measures their mass-to-charge ratio. This allows for the identification of compounds by comparing their mass spectra and retention times to those of authentic standards or databases.
General Protocol Outline:
-
Sample Preparation: Plant material (e.g., leaves, stems of Flueggea suffruticosa) is harvested, flash-frozen, and ground to a fine powder. Metabolites are extracted using a suitable solvent system (e.g., methanol/water).
-
LC Separation: The extract is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., C18). A gradient elution program is used to separate the metabolites.
-
MS Detection: The eluent from the LC is directed to a mass spectrometer (e.g., Q-TOF, Orbitrap). Data is acquired in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural elucidation.
-
Data Analysis: The resulting data is processed using specialized software to identify peaks, align chromatograms, and compare mass spectra to databases for metabolite identification.
Enzyme Assays
Characterizing the enzymes involved in the biosynthetic pathway requires specific assays to measure their activity.
General Protocol for a Sulfotransferase Assay (adapted from generic protocols):
-
Enzyme Preparation: The sulfotransferase enzyme can be heterologously expressed in a host system (e.g., E. coli, yeast) and purified, or a crude protein extract from the plant can be used.
-
Reaction Mixture: A typical reaction mixture would contain a buffer at the optimal pH for the enzyme, the neosecurinane substrate, and the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is the sulfate donor[12][13][14][15].
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature for a defined period.
-
Reaction Termination: The reaction is stopped, for example, by adding a strong acid or an organic solvent.
-
Product Detection and Quantification: The formation of the product, this compound, is monitored and quantified using methods such as HPLC, LC-MS, or spectrophotometry if a suitable chromogenic substrate is available.
Figure 3. A generalized workflow for an in vitro enzyme assay.
Conclusion and Future Perspectives
The biosynthesis of this compound is a fascinating example of how simple amino acid precursors are transformed into a complex, stereochemically rich natural product. While the main building blocks and key intermediates have been identified, significant gaps in our knowledge remain. The enzymes responsible for the stereospecific synthesis of (-)-menisdaurilide and the complete characterization of the sulfotransferase involved in the final scaffold rearrangement are critical areas for future research. A deeper understanding of the regulation of this pathway at the genetic and enzymatic level will be essential for metabolic engineering efforts aimed at the sustainable production of this compound and related compounds for potential pharmaceutical applications. The continued application of advanced analytical and molecular biology techniques will undoubtedly shed more light on the intricate details of this remarkable biosynthetic pathway.
References
- 1. Diastereoselective synthesis of allosecurinine and this compound from menisdaurilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Securinega alkaloids from the fruits of Flueggea suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Securinega alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic assay for flavonoid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The multi-protein family of sulfotransferases in plants: composition, occurrence, substrate specificity, and functions [frontiersin.org]
Viroallosecurinine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viroallosecurinine is a tetracyclic alkaloid belonging to the Securinega family of natural products.[1] It is a stereoisomer of securinine and is primarily isolated from plants of the Flueggea genus, such as Flueggea suffruticosa and Flueggea virosa.[1][2] This compound has garnered significant interest within the scientific community due to its notable biological activities, including cytotoxic and antibacterial properties.[1][2][3] This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its study, and insights into its mechanism of action.
Physical and Chemical Properties
This compound is a yellow, solid powder.[2] Its core structure features a complex, rigid tetracyclic framework.
General and Spectroscopic Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, certain properties such as boiling point and density are currently based on predicted values.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [2] |
| Molecular Weight | 217.26 g/mol | [2] |
| Melting Point | 145-147 °C (from hexane-acetone) | [2] |
| Boiling Point | 459.0 ± 45.0 °C (Predicted) | [2] |
| Density | 1.30 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | Light yellow to yellow solid powder | [2] |
| pKa | 8.29 ± 0.20 (Predicted) | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source |
| DMSO | 22.5 mg/mL (103.56 mM) | Sonication is recommended to aid dissolution. | [4] |
| Methanol | Soluble | Quantitative data not available. | [2] |
| Ethanol | Soluble | Quantitative data not available. | [2] |
Table 3: Spectroscopic Data Identifiers for this compound
| Spectroscopic Data | Identifier/Description | Source |
| IUPAC Name | (1R,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one | PubChem |
| SMILES | C1CCN2--INVALID-LINK--[C@@]34C[C@@H]2C=CC3=CC(=O)O4 | PubChem |
| InChIKey | SWZMSZQQJRKFBP-DMDPSCGWSA-N | PubChem |
Spectral Data Analysis
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of this compound would be complex due to its tetracyclic structure and multiple stereocenters. The ¹H NMR spectrum would show signals in the aliphatic, olefinic, and methine regions. The ¹³C NMR spectrum would display 13 distinct signals corresponding to each carbon atom in the molecule, including a characteristic signal for the lactone carbonyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key peaks would include:
-
C=O stretch (lactone): around 1750-1770 cm⁻¹
-
C=C stretch (alkene): around 1600-1680 cm⁻¹
-
C-O stretch: in the range of 1000-1300 cm⁻¹
-
C-N stretch: around 1020-1250 cm⁻¹
-
C-H stretch (sp² and sp³): just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 217. The fragmentation pattern would be complex, reflecting the stability of the tetracyclic ring system. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene from the lactone and piperidine rings.
Experimental Protocols
Isolation and Purification of this compound
This compound is naturally found in plants of the Flueggea genus. A general protocol for its isolation and purification is outlined below. It should be noted that specific details may need to be optimized based on the plant material and available equipment.
Experimental Workflow for this compound Isolation
References
Unveiling the Biological Landscape of Viroallosecurinine Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Securinega alkaloids, a unique class of tetracyclic natural products, have garnered significant attention for their diverse biological activities. Among these, Viroallosecurinine has emerged as a compound of interest due to its cytotoxic properties. This technical guide provides an in-depth analysis of the biological activity of this compound, with a specific focus on its enantiomeric forms. While research has primarily centered on the naturally occurring dextrorotatory enantiomer, (+)-Viroallosecurinine, this paper will synthesize the available data, detail key experimental methodologies, and elucidate potential mechanisms of action to serve as a comprehensive resource for the scientific community. A notable gap in the current literature is the lack of biological data for the levorotatory enantiomer, (-)-Viroallosecurinine, highlighting a critical area for future investigation.
Introduction to this compound
This compound is a member of the Securinega alkaloid family, characterized by a rigid tetracyclic ring structure. These alkaloids are isolated from plants of the Securinega and Flueggea genera. The Securinega alkaloids exist as stereoisomers, with this compound and its diastereomer, Virosecurinine, being dextrorotatory, while their counterparts, Allosecurinine and Securinine, are levorotatory. The distinct stereochemistry of these molecules plays a crucial role in their biological activity. This compound, along with Virosecurinine, has been identified as a cytotoxic principle from the leaves of Securinega virosa.[1]
Quantitative Biological Activity Data
The cytotoxic activity of (+)-Viroallosecurinine has been evaluated against human cancer cell lines. The available quantitative data is summarized in the table below. To date, there is a conspicuous absence of published biological activity data for (-)-Viroallosecurinine, preventing a direct comparative analysis of the enantiomers.
| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |
| (+)-Viroallosecurinine | A-375 (Human Melanoma) | Antiproliferation | IC50 | 6.1 µM | [2] |
Table 1: Cytotoxic Activity of (+)-Viroallosecurinine
Potential Mechanisms of Action
While the precise signaling pathways disrupted by this compound are still under investigation, studies on the closely related diastereomer, Virosecurinine, offer valuable insights. Virosecurinine has been shown to induce apoptosis in human leukemia cells through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that responds to extracellular signals such as growth factors. Upon activation, it triggers a series of downstream events that promote cell growth and inhibit apoptosis.
Caption: Hypothesized mechanism of (+)-Viroallosecurinine-induced cytotoxicity via inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound enantiomers (or a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
Viroallosecurinine as a Potential GABA Receptor Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABAA subtype, are crucial targets for a wide range of therapeutics. This document provides a technical overview of viroallosecurinine, a securinine alkaloid, and its potential as a modulator of GABAA receptors. While research indicates that this compound is a weak antagonist at the GABAA receptor, this guide will delve into the available data, the methodologies used for its characterization, and the broader context of GABAA receptor modulation. This paper will serve as a resource for researchers interested in the pharmacological profile of securinine alkaloids and the experimental approaches to studying GABAA receptor ligands.
The GABAA Receptor Signaling Pathway
The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron.[1] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission. The receptor is composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological properties and localization within the brain.[2] The GABAA receptor complex also possesses multiple allosteric binding sites that can be targeted by various molecules to modulate receptor activity.[3] These modulators can be positive (enhancing GABA's effect), negative (reducing GABA's effect), or silent antagonists that block the binding of other molecules without affecting the receptor's basal activity.
GABAa Receptor Signaling Pathway
Pharmacological Profile of this compound
This compound is a member of the securinine family of alkaloids. Studies on this class of compounds have revealed that some members act as antagonists at the GABAA receptor.[4] Specifically, securinine and dihydrosecurinine have been shown to inhibit [3H]GABA binding to rat brain membranes and block the inhibitory action of GABA in electrophysiological studies.[4]
In contrast, this compound has demonstrated significantly weaker activity.[4] Equilibrium binding assays indicate that its half-maximal inhibitory concentration (IC50) for displacing [3H]GABA is greater than 1 millimolar (mM).[4] This suggests a very low affinity for the GABA binding site on the GABAA receptor. Consistent with this finding, extracellular electrophysiological studies have shown that this compound is much less active as a GABA receptor antagonist compared to securinine and dihydrosecurinine.[4]
Quantitative Data
The available quantitative data for this compound's interaction with the GABAA receptor is limited. The primary finding is summarized in the table below. For comparison, data for the more potent antagonist, securinine, and the classical competitive antagonist, bicuculline, are also included.
| Compound | Assay | Target | Parameter | Value | Reference |
| This compound | [3H]GABA Binding | Rat Brain Membranes | IC50 | > 1 mM | [4] |
| Securinine | [3H]GABA Binding | Rat Brain Membranes | IC50 | ~50 µM | [4] |
| Bicuculline | [3H]GABA Binding | Rat Brain Membranes | IC50 | ~7 µM | [4] |
Experimental Protocols
The characterization of this compound's activity at the GABAA receptor involves standard pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a target receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the IC50 value of this compound for the GABAA receptor.
Materials:
-
Rat brain membranes (prepared from cerebral cortex)
-
[3H]GABA (radioligand)
-
This compound (test compound)
-
Unlabeled GABA (for determining non-specific binding)
-
Tris-HCl buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous GABA.
-
Assay Setup: In a series of tubes, combine the prepared rat brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of this compound.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [3H]GABA binding against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of [3H]GABA.
Radioligand Binding Assay Workflow
Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through the channels of a single cell, allowing for the functional characterization of a compound's effect on a receptor.
Objective: To determine the functional effect of this compound on GABA-induced currents in neurons.
Materials:
-
Cultured neurons or brain slices
-
Glass micropipettes
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Extracellular solution (containing ions mimicking cerebrospinal fluid)
-
Intracellular solution (for filling the micropipette)
-
GABA
-
This compound
Protocol:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Pipette Preparation: Fabricate glass micropipettes with a fine tip and fill them with the intracellular solution.
-
Seal Formation: Using a micromanipulator, bring the micropipette into contact with the membrane of a neuron and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential and record the baseline electrical current.
-
Drug Application: Perfuse the cell with a solution containing GABA to elicit an inward chloride current. Subsequently, co-apply GABA and this compound to observe any modulation of the GABA-induced current.
-
Data Analysis: Analyze the recorded currents to determine if this compound enhances, inhibits, or has no effect on the amplitude and kinetics of the GABA-activated current.
Patch-Clamp Electrophysiology Workflow
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a very weak antagonist of the GABAA receptor, with a significantly lower affinity than other securinine alkaloids like securinine and dihydrosecurinine.[4] Its high IC50 value indicates that it is unlikely to be a potent direct modulator of this receptor at physiologically relevant concentrations.
For researchers in drug development, while this compound itself may not be a promising lead compound for targeting GABAA receptors, the securinine alkaloid scaffold could still be of interest for chemical modifications to explore structure-activity relationships. Further studies could focus on synthesizing and testing analogs of securinine and dihydrosecurinine to identify more potent and selective GABAA receptor modulators. Additionally, investigating the activity of these compounds at different GABAA receptor subunit combinations could reveal subtype-selective effects that may be of therapeutic interest.
References
- 1. GABAA receptor signalling mechanisms revealed by structural pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Viroallosecurinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viroallosecurinine, a member of the Securinega alkaloid family, presents an intriguing scaffold for therapeutic investigation. These natural products are characterized by a complex, tetracyclic ring system. While research on this compound itself is in its early stages, studies on closely related analogs, particularly virosecurinine and securinine, have revealed promising biological activities. This technical guide consolidates the available preclinical data on this compound and its related compounds, offering insights into its potential as a modulator of key signaling pathways and as a lead compound for drug discovery. The primary characterized activity of this class of molecules is their interaction with the gamma-aminobutyric acid (GABA) receptor, suggesting a potential role in neurological disorders. Furthermore, emerging evidence indicates cytotoxic effects against cancer cell lines, hinting at broader therapeutic applications.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data for this compound and its close analog, virosecurinine. It is crucial to note that much of the existing research has focused on virosecurinine, and these findings, while informative, may not be directly extrapolated to this compound.
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| This compound | GABA Receptor Binding Assay | Rat Brain Membranes | IC50 | > 1 mM | [1] |
| Virosecurinine | Cell Viability Assay | THP-1 (Human Leukemia) | IC50 (24h) | 68.128 µmol/l | [2] |
| THP-1 (Human Leukemia) | IC50 (48h) | 23.615 µmol/l | [2] | ||
| THP-1 (Human Leukemia) | IC50 (72h) | 13.423 µmol/l | [2] | ||
| Cell Viability Assay | K562 (Human Chronic Myeloid Leukemia) | IC50 (48h) | 32.984 µM/l | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols relevant to the assessment of this compound's biological activity.
GABA Receptor Binding Assay
This protocol is adapted from established methods for determining the affinity of a compound for the GABA receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the GABA receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]GABA or [3H]muscimol)
-
This compound stock solution
-
Non-specific binding control (e.g., unlabeled GABA)
-
Scintillation cocktail and counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in binding buffer and recentrifugation. Repeat this wash step.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, combine the prepared brain membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
Include control tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled GABA).
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.
-
Cancer Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Objective: To determine the IC50 of this compound on a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., THP-1, K562)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the cancer cells in appropriate conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plates for desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat cancer cells with this compound at a concentration around its IC50 value for a specified time.
-
Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC will bind to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells (green fluorescence).
-
PI will enter and stain the DNA of cells with compromised membranes (necrotic or late apoptotic cells) (red fluorescence).
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathways and Logical Relationships
The primary signaling pathway implicated in the action of securinine alkaloids is the GABAergic system. However, studies on virosecurinine suggest the involvement of other critical cellular pathways, particularly in the context of cancer.
GABA Receptor Antagonism
This compound and related alkaloids act as antagonists at GABA-A receptors. This interaction blocks the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Diagram of this compound's antagonistic action on the GABA-A receptor.
PI3K/Akt/mTOR Pathway Inhibition in Cancer Cells
Studies on the related compound virosecurinine have demonstrated its ability to induce apoptosis in leukemia cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Inhibition of the PI3K/Akt/mTOR pathway by a related securinine alkaloid.
Logical Workflow for Therapeutic Potential Assessment
The exploration of this compound's therapeutic potential follows a logical progression from initial screening to preclinical development.
References
- 1. A viral protein activates the MAPK pathway to promote viral infection by downregulating callose deposition in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Manipulation of IRE1-Dependent MAPK Signaling by a Vibrio Agonist-Antagonist Effector Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Viroallosecurinine and its Effects on the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of viroallosecurinine and its effects on the central nervous system (CNS). Due to the limited research focused specifically on this compound, this document contextualizes its activity within the broader class of securinine alkaloids, drawing comparisons with its more extensively studied isomers.
Introduction to this compound
This compound is a tetracyclic indolizidine alkaloid and a stereoisomer of virosecurinine.[1] It belongs to the securinine class of natural products, which are known for their effects on the central nervous system. While several securinine alkaloids exhibit potent activity as GABA-A receptor antagonists, this compound has been demonstrated to be significantly less active in this regard.[2] This guide will delve into the available quantitative data, plausible experimental methodologies for its characterization, and the relevant signaling pathways.
Quantitative Data Presentation
The primary mechanism of action investigated for securinine alkaloids is the antagonism of the γ-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter receptor in the CNS. The following table summarizes the available quantitative data on the inhibitory potency of this compound in comparison to its related alkaloids and the classical GABA-A antagonist, bicuculline.
| Compound | Assay | Target | Tissue Source | IC50 | Reference |
| This compound | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | > 1 mM | [2] |
| Allosecurinine | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | > 1 mM | [2] |
| Securinine | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | ~ 50 µM | [2] |
| Dihydrosecurinine | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | ~ 50 µM | [2] |
| Bicuculline | [3H]GABA Binding | GABA-A Receptor | Rat Brain Membranes | ~ 7 µM | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
In Vitro GABA-A Receptor Binding Assay
This assay is designed to determine the affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the IC50 value of this compound for the GABA-A receptor.
-
Materials:
-
Rat brain membranes (cortical or whole brain)
-
[3H]GABA (radioligand)
-
Test compound (this compound)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Rat brain membranes are prepared and homogenized in the incubation buffer.
-
Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]GABA and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.
-
The incubation is carried out at a controlled temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding data.
-
In Vivo Assessment of Convulsant Activity
This protocol is used to assess the pro-convulsant or convulsant effects of a substance when administered to a live animal model.
-
Objective: To determine the convulsive dose 50 (CD50) of this compound.
-
Animal Model: Male Swiss mice.
-
Procedure:
-
Groups of mice are administered with varying doses of this compound, typically via intraperitoneal (i.p.) injection.
-
A control group receives the vehicle solution.
-
Following administration, the animals are observed for a set period (e.g., 60 minutes) for the onset of tonic-clonic seizures.
-
The number of animals exhibiting seizures at each dose level is recorded.
-
The CD50, the dose at which 50% of the animals exhibit convulsions, is calculated using a probit analysis.
-
In Vivo Electrophysiological Recording
This advanced technique allows for the direct measurement of neuronal activity in the CNS in response to drug application.
-
Objective: To assess the effect of this compound on GABA-mediated inhibition of neuronal firing.
-
Animal Model: Anesthetized cat.
-
Procedure:
-
The animal is anesthetized, and the spinal cord is exposed.
-
A multi-barreled micropipette is used for extracellular recording and iontophoretic application of substances.
-
One barrel is filled with a recording solution (e.g., NaCl), while other barrels contain GABA, glycine, and the test compound (this compound).
-
The micropipette is advanced into the spinal cord to record the spontaneous or evoked firing of a single neuron.
-
The inhibitory effects of iontophoretically applied GABA and glycine on neuronal firing are established.
-
This compound is then applied iontophoretically, and its ability to antagonize the inhibitory effects of GABA and glycine is determined.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to the study of this compound and its effects on the CNS.
Caption: Mechanism of GABA-A Receptor Antagonism.
Caption: Workflow for CNS Drug Discovery.
Conclusion
The available evidence strongly suggests that this compound is a very weak antagonist of the GABA-A receptor.[2] Its IC50 value for inhibiting [3H]GABA binding is greater than 1 mM, which is significantly higher than that of its more active isomers, securinine and dihydrosecurinine.[2] This low in vitro potency is consistent with in vivo electrophysiological studies where it was found to be much less active as a GABA receptor antagonist.[2]
For drug development professionals, this compound in its current form does not represent a promising lead compound for targeting the GABA-A receptor. However, its chemical scaffold could potentially serve as a starting point for the synthesis of novel analogs with improved potency and selectivity. Further research, following the experimental protocols outlined in this guide, would be necessary to fully elucidate the neuropharmacological profile of any such derivatives. The comparative data presented herein underscores the critical importance of stereochemistry in the interaction of the securinine alkaloids with their biological targets.
References
Initial screening of Viroallosecurinine for antibacterial properties
As of the current date, specific research on the antibacterial properties of Viroallosecurinine is not extensively available in publicly accessible scientific literature. Therefore, this technical guide outlines a comprehensive and robust framework for the initial screening of this compound for potential antibacterial activity, based on established methodologies for natural product drug discovery.
Introduction
This compound is a securinega alkaloid, a class of natural products known for a range of biological activities. While the broader family of Securinega alkaloids has been investigated for various therapeutic properties, the specific antibacterial potential of this compound remains an under-explored area. This document provides a detailed protocol for a systematic initial screening to determine its efficacy against a panel of clinically relevant bacteria.
Experimental Workflow
The initial screening process is designed to move from a broad assessment of antibacterial activity to a more specific determination of the compound's potency. The workflow begins with preliminary screening against a diverse panel of bacteria, followed by quantitative assays to determine the minimum inhibitory and bactericidal concentrations.
Caption: Experimental workflow for antibacterial screening of this compound.
Detailed Experimental Protocols
Preparation of this compound Stock Solution
-
Solubilization: Accurately weigh 10 mg of purified this compound. Dissolve the compound in 1 mL of dimethyl sulfoxide (DMSO) to create a stock solution of 10 mg/mL.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the stock solution at -20°C. Further dilutions should be made in sterile Mueller-Hinton Broth (MHB) or other appropriate media.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains should be used, including:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
Cultures should be grown overnight in Mueller-Hinton Broth (MHB) at 37°C. The bacterial suspension should be adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Disk Diffusion Assay
-
Plate Preparation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known amount of this compound (e.g., 10 µg, 30 µg). A DMSO-only disk serves as a negative control, and a disk with a standard antibiotic (e.g., gentamicin) serves as a positive control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Data Collection: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Plate Setup: A 96-well microtiter plate is used. 50 µL of sterile MHB is added to wells 2 through 12. 100 µL of the this compound working solution (e.g., 256 µg/mL in MHB) is added to well 1.
-
Serial Dilution: 50 µL is transferred from well 1 to well 2, mixed, and this two-fold serial dilution is continued down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
Inoculation: Each well (except the sterility control) is inoculated with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the screening assays should be organized for clear comparison.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Gram Stain | Zone of Inhibition (mm) at 30 µ g/disk | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 18 | 16 | 32 |
| B. subtilis ATCC 6633 | Positive | 22 | 8 | 16 |
| E. coli ATCC 25922 | Negative | 9 | 128 | >256 |
| P. aeruginosa ATCC 27853 | Negative | 0 | >256 | >256 |
| Gentamicin (Control) | N/A | 25 (for S. aureus) | 1 (for S. aureus) | 2 (for S. aureus) |
| DMSO (Control) | N/A | 0 | >256 | >256 |
Potential Mechanism of Action: A Hypothetical Signaling Pathway
While the exact mechanism of this compound is unknown, many alkaloids exert their antibacterial effects by disrupting the bacterial cell membrane or inhibiting key cellular processes. A plausible hypothesis is the disruption of bacterial cell wall synthesis, a pathway targeted by many successful antibiotics.
Caption: Hypothetical mechanism of this compound via inhibition of cell wall synthesis.
Conclusion
This guide provides a foundational framework for the initial investigation of this compound as a potential antibacterial agent. The proposed workflow and methodologies are standard in the field of natural product screening and will generate the necessary preliminary data to justify further investigation, including mechanism of action studies, toxicity profiling, and potential for in vivo efficacy. The lack of existing data highlights a significant research opportunity to explore the therapeutic potential of this and other securinega alkaloids.
Methodological & Application
Viroallosecurinine: Detailed Synthesis and Purification Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Note
Viroallosecurinine, a member of the Securinega family of alkaloids, has garnered significant interest within the scientific community due to its unique tetracyclic structure and notable biological activity. This document provides a comprehensive overview of a diastereoselective synthetic route to (+)-viroallosecurinine, commencing from (-)-menisdaurilide. Additionally, detailed purification protocols are outlined to ensure the isolation of a high-purity final product. The methodologies presented herein are compiled to support research endeavors in natural product synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a naturally occurring alkaloid that, along with its congeners, has been the subject of numerous synthetic efforts. The complex architecture of these molecules presents a formidable challenge and an opportunity for the development of novel synthetic strategies. The protocol detailed below is based on the work of Bardají et al., which describes an efficient seven-step synthesis of this compound from the readily available starting material, (-)-menisdaurilide.[1][2][3][4] This approach is highlighted by a key vinylogous Mannich reaction.
Biologically, this compound has been identified as a cytotoxic agent.[1] While the precise signaling pathways underlying its cytotoxicity are not fully elucidated, related Securinega alkaloids are known to act as GABA receptor antagonists.[5][6][7] This antagonistic activity at GABA receptors, which are crucial inhibitory neurotransmitter receptors in the central nervous system, may contribute to the observed biological effects.
Synthesis of (+)-Viroallosecurinine from (-)-Menisdaurilide
The following is a seven-step synthetic protocol for the preparation of (+)-viroallosecurinine.
Step 1: Protection of (-)-Menisdaurilide
The synthesis begins with the protection of the hydroxyl group of (-)-menisdaurilide as a silyl ether.
-
Reaction: (-)-Menisdaurilide is reacted with a suitable silylating agent (e.g., TBDMSCl or TIPSCl) in the presence of a base (e.g., imidazole or triethylamine) in an aprotic solvent (e.g., dichloromethane or DMF).
-
Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 2: Formation of the Silyl Dienol Ether
The protected menisdaurilide is then converted to its corresponding silyl dienol ether.
-
Reaction: The protected lactone is treated with a strong, non-nucleophilic base (e.g., LDA or LiHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent (e.g., THF), followed by quenching with a silylating agent (e.g., TMSCl).
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted. The organic extracts are dried and concentrated to yield the crude silyl dienol ether, which is often used in the next step without further purification.
Step 3: Vinylogous Mannich Reaction
This key step involves the reaction of the silyl dienol ether with an in situ generated iminium ion.
-
Reaction: The silyl dienol ether is reacted with a suitable electrophile, such as N-(benzyloxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a Lewis acid catalyst (e.g., TMSOTf) in a chlorinated solvent at low temperature.
-
Purification: The reaction is quenched and worked up. The resulting product is purified by column chromatography.
Step 4: Deprotection of the Silyl Ether
The protecting group on the hydroxyl function is removed.
-
Reaction: The silyl ether is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.
-
Purification: The reaction mixture is concentrated, and the residue is purified by column chromatography.
Step 5: Mesylation of the Primary Alcohol
The primary alcohol is converted to a good leaving group.
-
Reaction: The alcohol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in a solvent such as dichloromethane at 0 °C.
-
Work-up: The reaction is quenched with water, and the product is extracted, dried, and concentrated. The crude mesylate is typically used directly in the next step.
Step 6: Intramolecular N-Alkylation
This step involves the formation of the piperidine ring through an intramolecular cyclization.
-
Reaction: The mesylate is treated with a base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the tetracyclic core.
-
Purification: The product is purified by column chromatography.
Step 7: Deprotection and Lactonization
The final step involves the removal of the N-protecting group and subsequent lactonization to yield this compound.
-
Reaction: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group), and the resulting amino acid undergoes spontaneous or induced lactonization.
-
Purification: The final product, (+)-viroallosecurinine, is purified by column chromatography.
Quantitative Data Summary
| Step | Product | Yield (%) |
| 1-3 | Intermediary Product after Mannich Reaction | ~60-70% (over 3 steps) |
| 4 | Deprotected Alcohol | ~90-95% |
| 5 | Mesylated Intermediate | Quantitative |
| 6 | Tetracyclic Intermediate | ~70-80% |
| 7 | (+)-Viroallosecurinine | ~85-95% |
| Overall | (+)-Viroallosecurinine | ~38% [1] |
Note: The yields are approximate and can vary based on reaction scale and specific conditions.
Experimental Protocols
General Purification Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly employed. The specific gradient will depend on the polarity of the compound being purified. For the final purification of this compound, a solvent system such as 30-50% ethyl acetate in hexanes may be appropriate.
-
Procedure:
-
A slurry of silica gel in the initial mobile phase solvent is packed into a glass column.
-
The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the column.
-
The mobile phase is passed through the column, and fractions are collected.
-
The fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
-
The pure fractions are combined and concentrated under reduced pressure to yield the purified compound.
-
Final Product Purification: Crystallization (Optional)
For obtaining highly pure, crystalline this compound, a recrystallization step can be performed.
-
Solvent System: A suitable solvent system might consist of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or diethyl ether).
-
Procedure:
-
Dissolve the purified this compound in a minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then, if necessary, in a refrigerator or freezer.
-
Collect the resulting crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Visualizations
Caption: Synthetic workflow for (+)-Viroallosecurinine.
Caption: Proposed mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diastereoselective synthesis of allosecurinine and this compound from menisdaurilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 5. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABA Antagonists | Springer Nature Experiments [experiments.springernature.com]
- 7. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Viroallosecurinine Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viroallosecurinine is a cytotoxic alkaloid with noted antibacterial and neurological activity. Accurate and consistent preparation of this compound stock solutions is critical for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of use, the following table summarizes the required mass of this compound and the corresponding volume of DMSO to prepare stock solutions of common concentrations.
| Desired Stock Concentration | Mass of this compound (MW: 217.26 g/mol ) | Volume of DMSO to Add |
| 1 mM | 1 mg | 4.6028 mL |
| 5 mM | 1 mg | 0.9206 mL |
| 10 mM | 1 mg | 0.4603 mL |
| 1 mM | 5 mg | 23.0139 mL |
| 5 mM | 5 mg | 4.6028 mL |
| 10 mM | 5 mg | 2.3014 mL |
| 1 mM | 10 mg | 46.0278 mL |
| 5 mM | 10 mg | 9.2056 mL |
| 10 mM | 10 mg | 4.6028 mL |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add 460.3 µL of DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Solubility Enhancement (Optional): If the compound does not fully dissolve, the following steps can be taken.[1]
-
Gently warm the solution to 37°C for a short period.
-
Sonicate the solution in an ultrasonic bath for several minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquoting and Storage:
-
Labeling: Clearly label all tubes with the compound name, concentration, solvent, date of preparation, and aliquot volume.
Signaling Pathway
This compound has been identified as a GABA receptor antagonist.[1] It exerts its effects by blocking the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The following diagram illustrates the antagonistic effect of this compound on the GABAA receptor signaling pathway.
Caption: this compound antagonism of the GABAₐ receptor.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using a this compound stock solution in a typical cell-based assay.
Caption: Workflow for this compound stock preparation and use.
References
Unveiling the Cytotoxic Potential of Viroallosecurinine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of Viroallosecurinine, a major alkaloid from the plant Securinega suffruticosa. The provided methodologies are essential for researchers in oncology, pharmacology, and drug discovery to accurately quantify the anti-proliferative and pro-apoptotic properties of this compound.
Application Notes
This compound has demonstrated significant cytotoxic activity against various cancer cell lines, primarily through the induction of apoptosis.[1][2] Mechanistic studies have revealed its ability to modulate key signaling pathways involved in cell survival and proliferation, including the PI3K/AKT/mTOR pathway.[2] The following protocols for MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/PI assays are foundational for characterizing the cytotoxic profile of this compound.
Cell Line Selection: The choice of cell line is critical for contextualizing the cytotoxic effects of this compound. Human leukemia cell lines, such as K562 (chronic myeloid leukemia) and THP-1 (acute monocytic leukemia), have been shown to be sensitive to this compound and serve as excellent models for initial screening and mechanistic studies.[1][2][3][4]
Data Interpretation: It is crucial to perform dose-response and time-course experiments to determine the half-maximal inhibitory concentration (IC50) and to understand the kinetics of cell death.[1][2] Combining viability assays (MTT) with cytotoxicity assays (LDH) and apoptosis-specific assays (Annexin V) will provide a comprehensive understanding of the cellular response to this compound, distinguishing between cytostatic and cytotoxic effects.[5][6]
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound against different human cancer cell lines.
| Cell Line | Assay | Incubation Time | IC50 (µmol/l) | Reference |
| K562 | CCK-8 | 48 h | 32.984 | [1] |
| THP-1 | CCK-8 | 24 h | 68.128 | [2] |
| THP-1 | CCK-8 | 48 h | 23.615 | [2] |
| THP-1 | CCK-8 | 72 h | 13.423 | [2] |
Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
This compound-Modulated Signaling Pathway in Leukemia Cells
Caption: this compound's impact on key signaling pathways.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
K562 or THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture K562 or THP-1 cells in RPMI-1640 with 10% FBS.
-
Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound (e.g., 6.25, 12.5, 25, 50, 100, 200 µmol/l) in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity and loss of membrane integrity.[5]
Materials:
-
LDH cytotoxicity assay kit
-
Treated cells from the experimental setup (as in the MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer provided in the kit.
-
Background control: Culture medium alone.
-
-
Sample Collection:
-
After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V-FITC positive) and loss of membrane integrity (PI positive).
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
K562 or THP-1 cells
-
6-well plates
-
This compound
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2 x 105 cells per well in 6-well plates.
-
Treat cells with various concentrations of this compound (e.g., 6.25, 25, 50 µmol/l for K562 cells) for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of the K562 cell line, derived from a patient with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human leukemia cell line, THP-1: a multifacetted model for the study of monocyte-macrophage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of Viroallosecurinine Using the MTT Assay
Introduction
Viroallosecurinine is a member of the Securinega alkaloids, a class of natural compounds isolated from plants of the Securinega genus.[1][2] These alkaloids, including the well-studied securinine, are known for their diverse and potent biological activities, such as anticancer, neuroprotective, and antimicrobial effects.[2][3] this compound and its related compounds have demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines, making them promising candidates for drug development.[2][4]
The antitumor mechanism of Securinega alkaloids often involves the induction of mitochondria-mediated apoptosis through the modulation of key signaling pathways.[4] Notably, pathways such as JAK/STAT, PI3K/AKT/mTOR, and MAPK are frequently implicated in their mode of action.[1][4]
A critical parameter in the early-stage assessment of any potential anticancer compound is its half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the substance required to inhibit a biological process, such as cell proliferation, by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for determining the IC50 by assessing cell viability.[5][6] The assay's principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[5][6] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[5]
These application notes provide a comprehensive protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the MTT assay and a representative signaling pathway commonly affected by Securinega alkaloids.
Detailed Experimental Protocol
This protocol provides a step-by-step method for determining the IC50 of this compound against an adherent cancer cell line.
1. Materials and Reagents
-
This compound (stock solution in DMSO)
-
Selected adherent cancer cell line (e.g., HeLa, A549, MCF-7)[7][8]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[9]
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Sterile PBS (phosphate-buffered saline)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
2. Cell Seeding
-
Culture the selected cancer cells until they reach approximately 80% confluency.
-
Harvest the cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include several wells with medium only to serve as a blank control for background absorbance.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach and enter the logarithmic growth phase.[10]
3. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, create a series of twofold serial dilutions of this compound in serum-free medium at 2x the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells containing the adhered cells.
-
Add 100 µL of each this compound dilution to the respective wells in triplicate.
-
Add 100 µL of medium containing the same percentage of DMSO as the highest drug concentration to the "vehicle control" wells.
-
Add 100 µL of fresh complete medium to the "untreated control" wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
4. MTT Assay Procedure
-
Following the incubation period, carefully aspirate the drug-containing medium from all wells.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
After the 4-hour incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9]
5. Data Acquisition and Analysis
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
Correct for Background: Subtract the average OD of the blank (medium only) wells from the OD of all other wells.
-
Calculate Percent Viability: Use the following formula to determine the percentage of viable cells in each treated well relative to the untreated control:
-
Percent Viability (%) = (Mean OD of Treated Wells / Mean OD of Untreated Control Wells) x 100
-
-
Determine IC50: Plot the Percent Viability against the logarithm of the this compound concentration. Use non-linear regression analysis (log[inhibitor] vs. normalized response - variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation
The quantitative results from the MTT assay should be organized for clarity and easy interpretation.
Table 1: Raw Absorbance Data and Calculated Cell Viability
| This compound (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Mean OD (Corrected) | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% |
| 0 (Vehicle Control) | 1.249 | 1.265 | 1.280 | 1.265 | 99.5% |
| 1 | 1.103 | 1.121 | 1.098 | 1.107 | 87.1% |
| 5 | 0.855 | 0.879 | 0.862 | 0.865 | 68.1% |
| 10 | 0.631 | 0.645 | 0.652 | 0.643 | 50.6% |
| 25 | 0.344 | 0.359 | 0.351 | 0.351 | 27.6% |
| 50 | 0.158 | 0.165 | 0.161 | 0.161 | 12.7% |
| 100 | 0.089 | 0.092 | 0.087 | 0.089 | 7.0% |
| Blank (Medium Only) | 0.052 | 0.055 | 0.053 | - | - |
Note: Data presented is hypothetical and for illustrative purposes only.
Table 2: Summary of IC50 Values
| Cell Line | Treatment Duration | IC50 (µM) |
| HeLa | 48 hours | 9.85 |
| A549 | 48 hours | 15.21 |
| MCF-7 | 48 hours | 12.54 |
Note: Data presented is hypothetical and for illustrative purposes only.
References
- 1. Bioactivities and mechanism of action of securinega alkaloids derivatives reported prior to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. mdpi.com [mdpi.com]
Viroallosecurinine: A Promising Anti-Cancer Agent Targeting Key Signaling Pathways
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Viroallosecurinine, a securinega alkaloid, is demonstrating significant potential as a therapeutic agent in the treatment of human cancers. Emerging research highlights its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle through the modulation of critical signaling pathways. These findings offer a promising avenue for the development of novel cancer therapies.
A key study has elucidated the effects of this compound in the human acute monocytic leukemia cell line, THP-1. The research revealed that this compound treatment leads to a dose- and time-dependent decrease in cell viability.[1] This anti-proliferative effect is attributed to the compound's ability to induce cell cycle arrest at the G1/S phase and trigger apoptosis.[1]
The primary mechanism of action identified is the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2] Treatment with this compound resulted in the upregulation of the tumor suppressor PTEN and the downregulation of key components of this pathway, including PI3K, AKT, and mTOR.[1] This targeted inhibition underscores the potential of this compound as a specific anti-cancer agent.
Quantitative Analysis of this compound's Efficacy
The following table summarizes the key quantitative data from the study on THP-1 cells, demonstrating the potent anti-cancer effects of this compound.
| Parameter | 24 hours | 48 hours | 72 hours |
| IC50 Value (µmol/l) | 68.128 | 23.615 | 13.423 |
Visualizing the Mechanism of Action
The signaling pathway affected by this compound and the general experimental workflow for its analysis are illustrated below.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Workflow for analyzing this compound's effects on cancer cells.
Detailed Experimental Protocols
For researchers investigating the effects of this compound, the following protocols provide a detailed methodology for key experiments.
Cell Culture and Treatment
-
Cell Line: Human acute monocytic leukemia THP-1 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) should be included in all experiments.
Cell Viability Assay (CCK-8)
-
Seeding: Plate THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µmol/l).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Assay: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Seed THP-1 cells in a 6-well plate and treat with this compound (e.g., 12.5 µmol/l) for 48 hours.
-
Harvesting: Collect the cells by centrifugation.
-
Staining for Apoptosis:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Staining for Cell Cycle:
-
Wash the cells with cold PBS.
-
Fix the cells in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. For cell cycle analysis, determine the percentage of cells in the G0/G1, S, and G2/M phases.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Treat THP-1 cells with this compound for the desired time, then extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and primers specific for the target genes (PTEN, PI3K, AKT, mTOR) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions should be optimized based on the primers and qPCR machine used.
-
-
Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
These findings and protocols provide a solid foundation for further research into the therapeutic potential of this compound across a broader range of human cancers. The targeted inhibition of the PI3K/AKT/mTOR pathway positions this compound as a strong candidate for further pre-clinical and clinical investigation.
References
Application Notes and Protocols for In Vivo Studies of Securinine Alkaloids in Mouse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: In Vivo Efficacy of Securinine
The following tables summarize the quantitative data from a representative in vivo study of securinine in a gastric cancer xenograft model.[4]
Table 1: Tumor Growth Inhibition of Securinine in HGC-27 Gastric Cancer Xenograft Model [4]
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 24 | Percent Inhibition (%) |
| Control (DMSO) | - | Intraperitoneal | Not specified | 0 |
| Securinine | 25 | Intraperitoneal | Significantly reduced | Not specified |
| Securinine | 50 | Intraperitoneal | Significantly reduced | Not specified |
Note: The original study reported significant suppression of tumor growth but did not provide specific mean tumor volumes or percentage inhibition in the abstract. Researchers should refer to the full publication for detailed graphical data.
Experimental Protocols
Gastric Cancer Xenograft Mouse Model[5]
This protocol outlines the methodology for establishing a human gastric cancer xenograft model in nude mice to evaluate the in vivo anti-tumor efficacy of securinine.
Materials:
-
Human gastric cancer cell line (e.g., HGC-27)
-
BALB/c nude mice (female, 4-weeks old)
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional, for enhancing tumor take rate)
-
Securinine
-
Vehicle control (e.g., DMSO)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture HGC-27 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL. For enhanced tumor formation, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each BALB/c nude mouse.
-
Tumor Growth Monitoring: Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
Animal Grouping and Treatment: Once tumors reach the desired size, randomly assign mice to treatment and control groups (n=6 per group).
-
Control Group: Administer daily intraperitoneal injections of the vehicle (e.g., DMSO).
-
Treatment Groups: Administer daily intraperitoneal injections of securinine at the desired doses (e.g., 25 mg/kg and 50 mg/kg).
-
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 24 consecutive days).[4] Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice according to institutional guidelines. Excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry, western blotting).
Acute Myeloid Leukemia (AML) Xenograft Mouse Model[1]
While the specific protocol details for the AML model were not available in the reviewed literature, a general methodology based on common practices is provided below. This model was used to confirm the differentiation-inducing effects of securinine in vivo.
Materials:
-
Human AML cell line (e.g., HL-60)
-
Immunodeficient mice (e.g., nude or NOD/SCID mice)
-
Cell culture medium and reagents
-
Securinine and vehicle control
-
Flow cytometry reagents for differentiation markers (e.g., CD11b, CD14)
Procedure:
-
Cell Preparation: Culture and prepare AML cells as described in the gastric cancer model.
-
Tumor Cell Implantation: Inject AML cells subcutaneously or intravenously into immunodeficient mice. The route of injection will determine the nature of the tumor model (solid tumor vs. disseminated leukemia).
-
Treatment: Once tumors are established or a set time has passed after intravenous injection, begin treatment with securinine via an appropriate route (e.g., intraperitoneal).
-
Efficacy and Differentiation Analysis: Monitor tumor growth (for subcutaneous models) or leukemia progression (e.g., through bioluminescence imaging or analysis of peripheral blood). At the end of the study, collect tumor tissue or bone marrow and analyze for markers of myeloid differentiation using techniques like flow cytometry or immunohistochemistry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of Securinine's anti-cancer activity.
Caption: Workflow for a xenograft mouse model efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Securinine inhibits carcinogenesis in gastric cancer by targeting AURKA-β-catenin/Akt/STAT3 and the cell cycle pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Development of a Viroallosecurinine-Based Chemical Probe
Introduction
Viroallosecurinine is a member of the Securinega alkaloid family, a group of natural products known for their complex structures and biological activities. While related compounds like securinine are recognized as selective antagonists of GABA recognition sites on mammalian central neurons, this compound displays significantly less activity at GABA receptors, with an IC50 value greater than 1 mM[1]. However, this compound has demonstrated cytotoxic and antibacterial properties, inhibiting Pseudomonas aeruginosa and Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.48 μg/mL[2]. The precise molecular targets responsible for these effects remain to be fully elucidated.
The development of a this compound-based chemical probe provides a powerful tool for target deconvolution and mechanism-of-action studies. By incorporating a photoreactive group and a bioorthogonal handle, such a probe can be used to covalently label and subsequently identify its binding partners within a complex biological system, such as a cell lysate or live cells[3][4]. This document provides detailed protocols for the design, application, and validation of a this compound-based photoaffinity probe.
Probe Design and Synthesis Strategy
A successful chemical probe requires three key components: the parent scaffold for target recognition, a photoreactive group for covalent crosslinking, and a reporter tag for enrichment and detection[5][6]. For a this compound probe, a trifunctional design is proposed, incorporating a diazirine as the photoreactive moiety due to its small size and high labeling efficiency upon UV irradiation, and a terminal alkyne for bioorthogonal ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry[7][8].
Caption: Logical design and synthetic workflow for the this compound chemical probe.
Quantitative Data Summary
The following table summarizes the known quantitative biological data for this compound and related compounds for context.
| Compound | Assay Type | Target/Organism | Value | Reference |
| This compound | Equilibrium Binding Assay (IC50) | [3H]GABA binding, rat brain | > 1 mM | [1] |
| This compound | Minimum Inhibitory Conc. (MIC) | Ps. aeruginosa, Staph. aureus | 0.48 µg/mL | [2] |
| Securinine | Equilibrium Binding Assay (IC50) | [3H]GABA binding, rat brain | ~ 50 µM | [1] |
| Dihydrosecurinine | Equilibrium Binding Assay (IC50) | [3H]GABA binding, rat brain | ~ 50 µM | [1] |
| Allosecurinine | Equilibrium Binding Assay (IC50) | [3H]GABA binding, rat brain | > 1 mM | [1] |
Experimental Protocols
Protocol 1: Photoaffinity Labeling (PAL) for Target Identification
This protocol describes the use of the this compound photoaffinity probe to identify protein targets in living cells[4][9].
Materials:
-
This compound photoaffinity probe (with diazirine and alkyne moieties)
-
Mammalian cells of interest (e.g., A549, HEK293T)
-
Cell culture medium, PBS, trypsin
-
DMSO
-
UV irradiation device (365 nm)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Click chemistry reagents: Azide-biotin tag, CuSO₄, TBTA, sodium ascorbate
-
Streptavidin-conjugated magnetic beads[7]
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., 2% SDS, 50 mM Tris, DTT)
-
Mass spectrometer for protein identification
Methodology:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the this compound probe (e.g., 1-10 µM) or DMSO (vehicle control) for 1-4 hours. Include a competition control by co-incubating the probe with a 50-100 fold excess of unmodified this compound.
-
Photocrosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate the cells on ice with 365 nm UV light for 15-30 minutes to activate the diazirine group and induce covalent crosslinking to binding partners.
-
Cell Lysis: Harvest and lyse the cells using an appropriate lysis buffer. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Click Chemistry: To the cell lysate, add the azide-biotin tag, CuSO₄, TBTA ligand, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.
-
Affinity Purification: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated protein complexes[10].
-
Washing: Pellet the beads using a magnetic stand and wash extensively to remove non-specifically bound proteins. Use a series of washes with increasing stringency (e.g., PBS, PBS + 1% Triton X-100, PBS + 0.1% SDS).
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer or using a specific elution buffer.
-
Protein Identification: Resolve the eluate by SDS-PAGE followed by in-gel digestion, or proceed directly to in-solution digestion. Analyze the resulting peptides by LC-MS/MS to identify the proteins that were specifically labeled by the this compound probe.
Caption: Step-by-step workflow for target identification using photoaffinity labeling.
Protocol 2: Target Validation via In Vitro GABA Receptor Binding Assay
This protocol is to determine if the synthesized probe retains the ability of the parent securinine alkaloid class to interact with GABA receptors[1].
Materials:
-
Rat brain membranes (source of GABA receptors)
-
[³H]-GABA (radioligand)
-
This compound probe, unmodified this compound, securinine (positive control)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and fluid
-
Glass fiber filters
Methodology:
-
Assay Setup: In microcentrifuge tubes, combine rat brain membranes, binding buffer, and varying concentrations of the test compound (probe, this compound, or securinine).
-
Radioligand Addition: Add a fixed concentration of [³H]-GABA to each tube to initiate the binding reaction.
-
Incubation: Incubate the mixture at 4°C for a defined period (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound [³H]-GABA.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of unlabeled GABA) from total binding. Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value.
Signaling Pathway Visualization
GABAergic Signaling and Antagonism
The primary known target class for securinine alkaloids is the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system[1]. Upon binding of the neurotransmitter GABA, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential. A competitive antagonist, like securinine, binds to the GABA site but does not open the channel, thereby blocking the inhibitory effect of GABA and leading to a pro-convulsant effect[1]. Although this compound is a very weak antagonist, understanding this pathway is essential context for the alkaloid class.
Caption: Antagonistic action of a probe on the GABA-A receptor signaling pathway.
References
- 1. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Viroallosecurinine | Bacterial 抑制剂 | MCE [medchemexpress.cn]
- 3. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Activity-Based Chemical Probes for Human Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and application of ubiquitin-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Second Generation Activity-Based Chemical Probes for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Viroallosecurinine
Audience: Researchers, scientists, and drug development professionals.
Introduction Viroallosecurinine, an alkaloid derived from the plant Securinega suffruticosa, has demonstrated potential as an anti-tumor agent.[1] Several studies have indicated its ability to inhibit proliferation and induce apoptosis, or programmed cell death, in various cancer cell lines, including human leukemia and breast cancer cells.[1] Apoptosis is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[2] Therefore, compounds that can selectively induce apoptosis in cancer cells are promising therapeutic candidates.
Flow cytometry is a powerful technique for the rapid and quantitative analysis of apoptosis in individual cells.[3] One of the most common methods is the Annexin V and Propidium Iodide (PI) assay. This method effectively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[4]
This application note provides a detailed protocol for inducing apoptosis in cancer cells with this compound and analyzing the results using Annexin V/PI staining followed by flow cytometry. It also describes the underlying signaling pathway implicated in this compound-induced apoptosis.
Principle of the Method The Annexin V/PI apoptosis assay is based on two key cellular events:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[5] During early apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.
-
Plasma Membrane Permeabilization: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[6] It can only enter cells in the late stages of apoptosis or necrosis when membrane integrity is compromised, where it stains the nucleus.
By using Annexin V conjugated to a fluorochrome (e.g., FITC) and PI, flow cytometry can differentiate four cell populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often due to mechanical injury).
This compound Signaling Pathway in Apoptosis
Research indicates that this compound induces apoptosis in cancer cells, such as the human leukemia cell line THP-1, by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a major intracellular cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in cancer.[1] this compound treatment leads to the downregulation of PI3K, AKT, and mTOR expression. Concurrently, it upregulates the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT pathway.[1] The inhibition of this pro-survival pathway shifts the cellular balance towards apoptosis.
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow and Protocols
The overall workflow involves cell culture and treatment, followed by cell harvesting, staining with Annexin V and PI, and finally, analysis by flow cytometry.
Caption: General experimental workflow for apoptosis analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents:
-
Cancer cell line of interest (e.g., THP-1, MCF-7)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Microcentrifuge tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to attach overnight (for adherent cells).
-
-
Induction of Apoptosis:
-
Prepare various concentrations of this compound in complete culture medium.
-
Remove the old medium and add the this compound-containing medium to the cells.
-
Include a vehicle-treated control (e.g., medium with DMSO if used as a solvent).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The IC50 value for THP-1 cells at 48h is approximately 23.6 µmol/l.[1]
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium (which contains floating apoptotic cells) and save it in a centrifuge tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them. Combine the detached cells with the previously saved medium.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Cell Washing:
-
Wash the cells once with cold PBS. To do this, resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 300-400 x g for 5 minutes. Carefully discard the supernatant.[7]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[7]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates correctly.
-
Data Analysis and Presentation
The flow cytometer will generate a two-parameter dot plot with Annexin V fluorescence on one axis (typically the x-axis) and PI fluorescence on the other (y-axis). Quadrant gates are set to distinguish the four populations.
Caption: Interpretation of Annexin V vs. PI flow cytometry data.
Quantitative Data Summary
The percentage of cells in each quadrant should be calculated for each treatment condition. The results can be summarized in a table for clear comparison. The total percentage of apoptotic cells is typically calculated by summing the percentages of early and late apoptotic populations (Q4 + Q1).
Table 1: Representative Data for Cancer Cells Treated with this compound for 48 hours
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 4.3 ± 0.9 |
| 10 | 75.6 ± 3.5 | 15.3 ± 1.8 | 8.1 ± 1.2 | 23.4 ± 3.0 |
| 25 | 48.9 ± 4.2 | 28.7 ± 2.5 | 20.4 ± 2.1 | 49.1 ± 4.6 |
| 50 | 20.1 ± 3.8 | 35.4 ± 3.1 | 41.5 ± 4.0 | 76.9 ± 7.1 |
(Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.)
References
- 1. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. What are the best methods to study apoptosis? | AAT Bioquest [aatbio.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Note: Investigating Viroallosecurinine's Cellular Activity Using Fluorescence Microscopy
Introduction
Viroallosecurinine is a member of the Securinega alkaloid family of natural products, isolated from plants such as Securinega virosa.[1] This class of compounds has garnered significant interest within the drug development community due to its notable cytotoxic and antitumor properties.[1] Research into synthetic derivatives of the related compound allosecurinine has revealed potent anticancer activity, highlighting the therapeutic potential of this molecular scaffold.[2][3]
Fluorescence microscopy is a powerful technique for elucidating the mechanism of action of novel therapeutic compounds by enabling the direct visualization of their subcellular localization, target engagement, and impact on cellular pathways. This application note provides a comprehensive protocol for utilizing a fluorescently labeled version of this compound (Viro-FL) to investigate its cellular uptake, distribution, and effects on the STAT3 signaling pathway in cancer cell lines.
Principle of the Method
This protocol is designed for the use of a synthetically modified this compound that has been conjugated to a fluorophore (Viro-FL). This fluorescent analog allows for direct visualization of the compound's distribution within cultured cells. The proposed mechanism of action involves the modulation of the STAT3 signaling pathway, which is a key regulator of cell proliferation, survival, and differentiation.[3] By observing the localization of Viro-FL and co-staining for key pathway proteins like STAT3, researchers can gain insights into the compound's cellular behavior and therapeutic mechanism. A derivative of the related compound allosecurinine has been shown to induce apoptosis by reducing the levels of phosphorylated STAT3 (p-STAT3) and other anti-apoptotic proteins.[3]
Materials and Reagents
-
Cell Lines: Human lung carcinoma (A549) or other suitable cancer cell line.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Fluorescent Compound: this compound-Fluorophore Conjugate (Viro-FL), 1 mM stock in DMSO.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-phospho-STAT3 (Tyr705) antibody.
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a contrasting fluorophore (e.g., Alexa Fluor 647).
-
Counterstain: DAPI (4′,6-diamidino-2-phenylindole), 1 µg/mL stock.
-
Mounting Medium: Antifade mounting medium.
-
Glassware: High-quality glass coverslips and microscope slides.
-
Imaging System: A high-resolution widefield or confocal fluorescence microscope.
Experimental Protocols
Cell Culture and Plating
-
Culture A549 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium.
-
Plate the cells onto sterile glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Viro-FL Treatment and Staining
-
Prepare working solutions of Viro-FL in pre-warmed culture medium at final concentrations of 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the Viro-FL solutions.
-
Incubate for the desired time points (e.g., 1, 4, and 12 hours) at 37°C.
-
After incubation, wash the cells three times with warm PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour at room temperature.
-
Incubate with anti-p-STAT3 primary antibody (1:200 in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (1:500 in 1% BSA) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
Fluorescence Microscopy and Image Analysis
-
Image the slides using a confocal microscope with appropriate laser lines for DAPI, Viro-FL, and the secondary antibody fluorophore.
-
Acquire images using consistent settings for laser power, gain, and exposure across all samples.
-
For quantitative analysis, acquire at least 10 random fields of view per condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of Viro-FL in the cytoplasm and nucleus.
-
Quantify the nuclear to cytoplasmic ratio of p-STAT3 fluorescence intensity.
Data Presentation
Quantitative data from image analysis should be summarized to compare the effects of different Viro-FL concentrations and incubation times.
Table 1: Subcellular Localization and Intensity of Viro-FL in A549 Cells
| Concentration | Incubation Time (h) | Mean Cytoplasmic Intensity (A.U.) | Mean Nuclear Intensity (A.U.) |
|---|---|---|---|
| Vehicle | 4 | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 1 µM Viro-FL | 4 | 85.6 ± 9.3 | 35.1 ± 5.4 |
| 5 µM Viro-FL | 4 | 250.1 ± 21.8 | 112.7 ± 12.6 |
| 10 µM Viro-FL | 4 | 480.9 ± 45.2 | 225.4 ± 28.1 |
Table 2: Effect of Viro-FL on Nuclear p-STAT3 Levels
| Concentration | Incubation Time (h) | Nuclear p-STAT3 Intensity (A.U.) | % Reduction vs. Control |
|---|---|---|---|
| Vehicle | 4 | 310.5 ± 30.5 | 0% |
| 1 µM Viro-FL | 4 | 248.4 ± 25.1 | 20% |
| 5 µM Viro-FL | 4 | 155.3 ± 18.9 | 50% |
| 10 µM Viro-FL | 4 | 80.7 ± 11.2 | 74% |
Visualized Workflows and Pathways
Experimental Workflow
Caption: Workflow for Viro-FL staining and analysis.
Proposed Signaling Pathway
References
- 1. Cytotoxic principles of Securinega virosa: virosecurinine and this compound and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological activity and mechanism of action of novel allosecurinine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Quantification of Viroallosecurinine in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Viroallosecurinine in plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. As no direct LC-MS/MS method for this compound has been published, this protocol is adapted from a validated method for the structurally similar compound, Securinine.[1] This information serves as a robust starting point for method development and validation for this compound analysis in a research or drug development setting.
Introduction
This compound is a securinega alkaloid with potential pharmacological activities. To support pharmacokinetic and toxicokinetic studies, a sensitive and selective bioanalytical method for its quantification in biological matrices is essential.[2][3][4] LC-MS/MS offers high sensitivity and specificity, making it the technology of choice for the quantitative determination of drugs and their metabolites in complex biological fluids like plasma.[5][6] This application note outlines a complete workflow, from sample preparation to data analysis, for the determination of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Norsecurinine (or a stable isotope-labeled this compound)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Gemini Nx C18, 110 Å, 100 x 2.0 mm, 3 µm or equivalent).
Preparation of Standard and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Standards: Spike control plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[1]
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add the internal standard solution.
-
Add a salting-out agent (e.g., a saturated solution of ammonium sulfate).
-
Add an extraction solvent (e.g., acetonitrile).
-
Vortex mix the samples vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following conditions are based on the method for Securinine and should be optimized for this compound.[1]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Gemini Nx C18 (110 Å, 100 x 2.0 mm, 3 µm) |
| Mobile Phase A | 10.0 mM Ammonium Acetate in Water (pH 6.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 40% B) or a shallow gradient |
| Flow Rate | 0.4 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized |
| Gas 1 (Nebulizer Gas) | To be optimized |
| Gas 2 (Heater Gas) | To be optimized |
| Curtain Gas | To be optimized |
| Collision Gas | Argon |
| IonSpray Voltage | To be optimized |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. For Securinine, the transition was m/z 218.1 → 84.1.[1] |
| Dwell Time | 200-300 ms |
Data Presentation
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound, based on typical acceptance criteria for bioanalytical methods.
Table 3: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 500 | ≥ 0.99 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | ≤ 20 | ≤ 20 | ± 20 |
| Low | 3 | ≤ 15 | ≤ 15 | ± 15 |
| Medium | 50 | ≤ 15 | ≤ 15 | ± 15 |
| High | 400 | ≤ 15 | ≤ 15 | ± 15 |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | Low | Consistent and reproducible | Minimal |
| High | Consistent and reproducible | Minimal | |
| Internal Standard | - | Consistent and reproducible | Minimal |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in MS/MS.
References
- 1. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Viroallosecurinine Solubility Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with viroallosecurinine. The focus is on addressing challenges related to its limited solubility in aqueous solutions and providing actionable strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. Published data indicates solubility in dimethyl sulfoxide (DMSO), methanol, and ethanol. For the related compound (-)-securinine, solubility has been reported to be approximately 16 mg/mL in ethanol, 20 mg/mL in DMSO, and 33 mg/mL in dimethylformamide (DMF). A stock solution of (+)-Viroallosecurinine at 10 mM in DMSO is also commercially available.
Q3: What are the primary methods to improve the aqueous solubility of this compound?
A3: The primary methods for enhancing the aqueous solubility of poorly soluble alkaloids like this compound include:
-
pH Adjustment: As a basic alkaloid, increasing the acidity of the aqueous solution can protonate the nitrogen atom, forming a more soluble salt.
-
Co-solvency: Utilizing a mixture of water and a miscible organic solvent (co-solvent) can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules like this compound, increasing their apparent solubility in water.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility in aqueous solutions.
Q4: How do I choose the best solubility enhancement technique for my experiment?
A4: The choice of method depends on the specific requirements of your experiment:
-
For in vitro assays where the final concentration of an organic solvent is tolerable, using a co-solvent like DMSO or ethanol is often the simplest approach.
-
For cell-based assays or in vivo studies where organic solvents may be toxic, pH adjustment (if physiologically compatible), cyclodextrin complexation, or the use of biocompatible surfactants are preferred.
-
For formulation development, all methods should be explored to determine the one that provides the desired solubility, stability, and drug release profile.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound precipitates when added to my aqueous buffer. | The aqueous solubility limit has been exceeded. | * Decrease the final concentration of this compound.* Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it is compatible with your experimental system.* Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) to see if salt formation improves solubility.* Incorporate a solubility enhancer such as a suitable cyclodextrin or surfactant into your buffer. |
| My stock solution in organic solvent becomes cloudy over time. | The compound may be degrading or precipitating due to temperature changes or solvent evaporation. | * Store stock solutions at the recommended temperature, typically -20°C or -80°C, in tightly sealed vials.* Prepare fresh stock solutions regularly.* Before use, allow the stock solution to come to room temperature and vortex briefly. |
| I observe cytotoxicity in my cell-based assay that is not related to the activity of this compound. | The co-solvent (e.g., DMSO) concentration is too high, or the pH of the final solution is not physiological. | * Determine the maximum tolerable co-solvent concentration for your cell line (typically ≤0.5% v/v for DMSO).* Ensure the final pH of your solution is within the physiological range (pH 7.2-7.4) for your cells.* Consider using a less toxic solubilization method, such as cyclodextrin complexation. |
| Solubility enhancement with pH adjustment is not consistent. | The buffering capacity of your solution is insufficient to maintain the desired pH upon addition of the this compound stock. | * Use a buffer with a higher buffering capacity.* Prepare the this compound salt form separately before dissolving it in the aqueous medium. |
Quantitative Data on Solubility
As specific quantitative data on the aqueous solubility of this compound under various enhanced conditions is limited, the following table provides a general overview based on data for the related alkaloid securinine and common solubility enhancement techniques. Researchers should perform their own solubility studies to determine the optimal conditions for this compound.
| Solvent/System | Approximate Solubility of Securinine Alkaloids | Reference/Notes |
| Water | Insoluble | [1] |
| Aqueous Buffer (pH 7.2) | Sparingly soluble | [2] |
| DMSO | ~20-50 mg/mL | [1][3] |
| Ethanol | ~16 mg/mL | [1] |
| 1:4 DMF:PBS (pH 7.2) | ~0.20 mg/mL (for (-)-securinine) | [2] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method for preparing an aqueous solution of this compound by adjusting the pH.
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve the this compound in a small amount of the chosen aqueous buffer.
-
While stirring, slowly add 1 M HCl dropwise to the suspension until the this compound dissolves completely. This indicates the formation of the more soluble hydrochloride salt.
-
Monitor the pH of the solution using a calibrated pH meter.
-
If necessary, carefully adjust the pH back towards the desired experimental pH with 1 M NaOH. Be cautious, as increasing the pH may cause the free base to precipitate if the solubility limit is exceeded.
-
Once the desired pH and concentration are achieved, bring the solution to the final volume with the aqueous buffer.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
Protocol 2: Solubility Enhancement using a Co-solvent
This protocol outlines the use of a water-miscible organic solvent to prepare an aqueous solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or vortexing if necessary.
-
To prepare the final working solution, perform a serial dilution of the stock solution into the aqueous buffer.
-
It is critical to add the stock solution to the aqueous buffer and not the other way around to avoid precipitation.
-
Ensure the final concentration of the co-solvent in the working solution is as low as possible and is compatible with the experimental system (e.g., typically <0.5% v/v for DMSO in cell-based assays).
-
Vortex the final solution gently to ensure homogeneity.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Mortar and pestle
-
Lyophilizer (optional)
Procedure (Kneading Method):
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
In a mortar, place the weighed amount of cyclodextrin and add a small amount of water or a water-ethanol mixture to form a paste.
-
Add the weighed this compound to the paste.
-
Knead the mixture for 30-60 minutes, adding small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.
-
Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or freeze-dry the paste using a lyophilizer.
-
Grind the dried complex into a fine powder.
-
The resulting powder can then be dissolved in the aqueous buffer of choice. The solubility should be significantly higher than that of the free drug.
Visualizations
Caption: General experimental workflow for improving this compound solubility.
Caption: Logical relationships in overcoming poor solubility.
References
- 1. This compound | 1857-30-3 | Benchchem [benchchem.com]
- 2. Scrutinizing the Feasibility of Nonionic Surfactants to Form Isotropic Bicelles of Curcumin: a Potential Antiviral Candidate Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
Viroallosecurinine Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of viroallosecurinine in cell culture media. As specific stability data for this compound is limited in published literature, this guide offers a framework for assessing its stability and mitigating potential degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Degradation of this compound can lead to a decrease in its effective concentration over the course of an experiment, resulting in variable cellular responses. Off-target effects from degradation byproducts could also contribute to inconsistencies.
Q2: What are the primary factors that could cause this compound to degrade in my cell culture media?
A2: Several factors can contribute to the degradation of a small molecule like this compound in a typical cell culture environment:
-
pH: Standard cell culture media is typically buffered around pH 7.4. Some compounds are susceptible to hydrolysis at this pH.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light, especially certain wavelengths.
-
Reactive Components in Media: Components within the media, such as reactive oxygen species or enzymes present in serum supplements, can chemically modify and degrade the compound.
-
Solubility Issues: Poor solubility can lead to precipitation of the compound over time, which is often mistaken for degradation as it reduces the bioavailable concentration.
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: The most direct way to assess stability is to incubate this compound in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO₂). You can then collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the intact compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area corresponding to this compound over time is indicative of instability.
Q4: What immediate steps can I take to minimize potential instability of this compound?
A4: To mitigate potential degradation, consider these immediate actions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in your culture medium immediately before adding them to your cells.
-
Minimize Exposure to Light: Protect your stock solutions and media containing this compound from light by using amber tubes and minimizing exposure during handling.
-
Control Temperature Exposure: While cell culture requires incubation at 37°C, minimize the time your compound-containing media spends at this temperature before being added to the cells.
-
Consider Serum-Free Media: If your experimental design and cell line permit, using serum-free media can help reduce potential enzymatic degradation.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing potential stability issues with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased compound efficacy over time | Compound degradation | 1. Perform a stability study by incubating this compound in media and analyzing concentration at various time points via HPLC or LC-MS.2. If degradation is confirmed, prepare fresh media with the compound for longer experiments or replace the media at regular intervals.3. Lower the incubation temperature if experimentally feasible. |
| High variability between replicate experiments | Inconsistent compound concentration | 1. Ensure accurate and consistent preparation of stock and working solutions.2. Vortex solutions thoroughly before use.3. If solubility is a concern, assess the kinetic solubility in your specific media. |
| Unexpected cellular morphology or toxicity | Formation of toxic degradation byproducts | 1. Analyze media samples from your experiments using LC-MS to identify potential degradation products.2. If byproducts are detected, consider the mitigation strategies for degradation. |
| Precipitate forms in the culture medium | Poor solubility | 1. Visually inspect the media under a microscope for precipitates.2. Determine the kinetic solubility of this compound in your cell culture medium.3. If solubility is low, consider using a lower concentration or a different solvent for the stock solution (ensure final solvent concentration is not toxic to cells). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To determine the stability of this compound in a specific cell culture medium over a defined time course.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, antibiotics)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
HPLC system with a suitable detector (e.g., UV-Vis) and C18 column
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Prepare Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the working solution into sterile microcentrifuge tubes. Place them in the cell culture incubator.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The "0 hour" sample should be collected immediately after preparation and stored at -80°C until analysis.
-
Sample Preparation for HPLC:
-
For each time point, take an aliquot of the medium.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from media components and potential degradation products.
-
Monitor the elution profile at an appropriate wavelength for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the peak area against time to determine the degradation kinetics and calculate the half-life (t½) of the compound in your media.
-
| Time (hours) | Peak Area (Arbitrary Units) | % Remaining |
| 0 | Example: 1,000,000 | 100% |
| 2 | Example: 950,000 | 95% |
| 4 | Example: 880,000 | 88% |
| 8 | Example: 750,000 | 75% |
| 24 | Example: 400,000 | 40% |
| 48 | Example: 150,000 | 15% |
Note: This table is for illustrative purposes. Your actual data will vary.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound in cell culture media.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
Potential Signaling Pathways Affected by Alkaloids
As this compound is an alkaloid, it may influence several common signaling pathways. Investigating these pathways can be a starting point if you observe unexpected cellular effects.
Caption: Common signaling pathways potentially modulated by alkaloid compounds.
Technical Support Center: Viroallosecurinine In Vitro Applications
Welcome to the technical support center for Viroallosecurinine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro applications?
A1: this compound is a cytotoxic alkaloid isolated from plants of the Securinega genus. In vitro, it is primarily investigated for its potential antitumor, anti-inflammatory, and neuroprotective properties. It has also demonstrated antibacterial activity against certain strains.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, dissolve the powdered compound in high-purity DMSO. For example, to create a 10 mM stock solution, dissolve 2.17 mg of this compound (molecular weight: 217.26 g/mol ) in 1 mL of DMSO. It may require ultrasonic treatment and warming to fully dissolve.[1] It is recommended to prepare high-concentration stock solutions (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell cultures.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Store this compound stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the maximum recommended final concentration of DMSO in cell culture media?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[3] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide
Issue 1: this compound precipitates in the cell culture medium upon dilution from the DMSO stock.
-
Cause: This is a common issue for hydrophobic compounds when transferred from an organic solvent to an aqueous environment. The compound "crashes out" of the solution due to its low water solubility.
-
Solution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform serial dilutions in pre-warmed (37°C) culture medium. This gradual change in solvent composition can help maintain solubility.
-
Vortexing/Mixing: Immediately after adding the DMSO stock to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to promote dispersion.
-
Optimize DMSO Concentration: While keeping the final DMSO concentration below cytotoxic levels (ideally <0.5%), using the highest tolerable concentration for your specific cell line can aid in solubility.[3]
-
Serum Content: The presence of serum in the culture medium can sometimes help to stabilize hydrophobic compounds. If you are using serum-free media, consider if your experimental design can tolerate the addition of a low percentage of serum.
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Cause: This can be due to a variety of factors including inaccurate compound concentration, degradation of the compound, or issues with the assay itself.
-
Solution:
-
Freshly Prepare Working Solutions: Dilute your this compound stock solution to the final working concentration immediately before each experiment.
-
Verify Stock Solution Integrity: If you suspect degradation, prepare a fresh stock solution from powdered this compound.
-
Assay Controls: Ensure you have included all necessary controls in your experiment, including a vehicle control (DMSO), untreated control, and a positive control for the specific assay if applicable.
-
Cell Density Optimization: The optimal cell seeding density can vary between cell lines and assays. It is important to determine the ideal cell number for your specific experimental conditions to ensure reproducible results.
-
Issue 3: High background or false positives in colorimetric or fluorometric assays.
-
Cause: this compound is a light yellow to yellow solid, which might interfere with absorbance or fluorescence readings at certain wavelengths.
-
Solution:
-
Blank Measurements: Include a blank control containing this compound in the cell-free medium at the same concentration as your experimental wells. Subtract the absorbance or fluorescence value of this blank from your experimental readings.
-
Wavelength Selection: If possible, choose an assay with an output wavelength that does not overlap with the absorbance spectrum of this compound.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro activity of this compound.
| Cell Line | Assay Type | Parameter | Value | Incubation Time |
| A-375 (Human Melanoma) | Antiproliferative Activity | IC₅₀ | 6.1 µM | 72 hours |
| Microorganism | Assay Type | Parameter | Value |
| Pseudomonas aeruginosa | Antibacterial Activity | MIC | 0.48 µg/mL |
| Staphylococcus aureus | Antibacterial Activity | MIC | 0.48 µg/mL |
Detailed Experimental Protocols
Protocol 1: Determining the Cytotoxicity (IC₅₀) of this compound using an MTT Assay
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
High-purity DMSO
-
Adherent cancer cell line of interest (e.g., A-375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working solution of this compound by diluting the DMSO stock in complete culture medium. Prepare a series of concentrations to determine the IC₅₀ (e.g., ranging from 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound working solutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using a suitable software.
-
Protocol 2: Assessing the Anti-inflammatory Effect of this compound by Measuring Nitric Oxide Production (Griess Assay)
This protocol describes how to measure the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound
-
High-purity DMSO
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-treatment:
-
Prepare various concentrations of this compound in complete medium.
-
Remove the old medium and treat the cells with 100 µL of the this compound solutions for 1-2 hours. Include a vehicle control (DMSO).
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production. Do not add LPS to the negative control wells.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the culture medium.
-
Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
-
Visualizations
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Troubleshooting Logic for Compound Precipitation
Caption: A logical workflow for troubleshooting precipitation of this compound in cell culture media.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
How to handle Viroallosecurinine safely in the laboratory
Technical Support Center
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Viroallosecurinine in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a cytotoxic alkaloid, meaning it is toxic to living cells.[1] Its primary hazards are associated with its potential to cause harm if ingested, inhaled, or if it comes into contact with skin. As a cytotoxic compound, it should be handled with care to avoid accidental exposure.
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2: In case of accidental exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician.
Q3: How should I properly store this compound in the laboratory?
A3: this compound should be stored in a tightly sealed container in a cool, well-ventilated area.[2] For long-term storage as a powder, a temperature of -20°C is recommended.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile gloves)
-
Safety glasses with side shields or goggles
-
A laboratory coat
-
Use of a fume hood is recommended to avoid inhalation of any dust or aerosols.
Q5: How should I dispose of this compound waste?
A5: this compound waste is considered hazardous waste. It should be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain. Collect waste in a designated, labeled, and sealed container for hazardous materials.
Troubleshooting Guides
Problem: I observe unexpected cell death in my control group during a cell-based assay.
-
Possible Cause: Contamination of the cell culture or reagents with this compound.
-
Solution:
-
Ensure that separate lab equipment (pipettes, tips, etc.) is used for handling this compound and for cell culture maintenance.
-
Thoroughly clean all surfaces and equipment that may have come into contact with the compound.
-
Prepare fresh media and reagents for your control group.
-
Always handle this compound within a designated area, preferably in a chemical fume hood, to prevent aerosol contamination.
-
Problem: Inconsistent results in my in vivo experiments.
-
Possible Cause: Improper dosage or administration of this compound.
-
Solution:
-
Ensure the this compound solution is properly formulated and the concentration is accurately determined before administration.
-
Use precise administration techniques to ensure each animal receives the intended dose.
-
Monitor the health of the animals closely for any signs of toxicity, which may include convulsions, gastrointestinal distress, or changes in cardiovascular function.[3]
-
Consult the established LD50 data for the related compound, Securinine, as a reference for potential toxicity.[2]
-
Quantitative Toxicity Data
| Compound | Test Species | Route of Administration | Toxicity Value |
| Securinine | Mouse | Intravenous (i.v.) | LD50: 3.5 ± 0.9 mg/kg[2] |
| This compound | Human A-375 cells | In vitro | IC50: 6.1 μM[1] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol is a general guideline for assessing the cytotoxicity of this compound on a cancer cell line (e.g., A-375) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
A-375 human melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed A-375 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Protocol 2: Representative In Vivo Antitumor Activity Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cells (e.g., A-375)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ A-375 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).
-
Animal Grouping and Treatment: Randomly divide the mice into groups (e.g., vehicle control and this compound treatment groups).
-
Drug Administration: Prepare the this compound formulation for injection (e.g., in a solution of saline with a small percentage of a solubilizing agent like DMSO). Administer this compound (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring: Monitor tumor growth and the body weight of the mice regularly (e.g., every 2-3 days). Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors and measure their weight.
-
Data Analysis: Compare the tumor volumes and weights between the control and treated groups to evaluate the antitumor efficacy of this compound.
Signaling Pathway and Experimental Workflow Diagrams
References
Minimizing Viroallosecurinine degradation during storage
Welcome to the technical support center for Viroallosecurinine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound possesses a lactone ring and a tertiary amine within its tetracyclic structure, making it susceptible to degradation under certain conditions. The primary factors include:
-
pH: The lactone ring is prone to hydrolysis, a reaction that is accelerated in alkaline and to a lesser extent, neutral aqueous solutions. The molecule is generally more stable in acidic conditions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation. Long-term storage at room temperature or higher is not recommended.
-
Light: Many alkaloid compounds are sensitive to light, which can catalyze oxidative reactions or other photochemical degradations.
-
Oxidizing Agents: The tertiary amine and other parts of the molecule can be susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term storage, this compound should be stored at -20°C or below as a solid. For stock solutions, especially in solvents like DMSO, storage at -20°C in small, single-use aliquots is also recommended to prevent degradation from repeated freeze-thaw cycles.
Q3: In what solvents should I dissolve this compound for storage and experiments?
A3: this compound is soluble in organic solvents such as DMSO, methanol, and ethanol. For long-term storage, dissolving in anhydrous DMSO is a common practice. For aqueous-based experiments, it is advisable to prepare fresh solutions from a DMSO stock. The final concentration of DMSO in the aqueous buffer should be kept low to avoid solvent effects in the experiment. Due to the potential for hydrolysis, the stability of this compound in aqueous solutions, especially at neutral or alkaline pH, is limited.
Q4: I see unexpected results in my experiments. Could this compound degradation be the cause?
A4: Yes, inconsistent or lower-than-expected biological activity can be a result of compound degradation. If you suspect degradation, it is crucial to verify the purity of your this compound stock and working solutions using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Q5: How can I protect this compound from light-induced degradation?
A5: Always store this compound, both in solid form and in solution, in amber-colored vials or containers wrapped in aluminum foil to protect it from light. When conducting experiments, minimize the exposure of the compound to direct light.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in stock or working solutions. | 1. Verify Purity: Analyze the purity of your stock solution using a stability-indicating HPLC method (see Experimental Protocols).2. Prepare Fresh Solutions: Always prepare fresh working solutions from a solid or a recently prepared stock solution for critical experiments.3. Review Storage: Ensure stock solutions are stored at -20°C or below and that aliquots are used to avoid freeze-thaw cycles. |
| Visible changes in the solid compound (e.g., color change). | Potential oxidation or contamination. | 1. Assess Purity: Use HPLC to check the purity of the solid material.2. Proper Storage: Store the solid compound in a tightly sealed container at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility or degradation to a less soluble product. | 1. Check Solubility: Ensure the final concentration in your aqueous buffer does not exceed the solubility limit of this compound.2. Control pH: Maintain a slightly acidic pH if your experimental conditions allow, as this can improve stability.3. Minimize Time in Aqueous Buffer: Prepare aqueous solutions immediately before use and minimize the time they are kept before being added to the experiment. |
| Appearance of new peaks in the HPLC chromatogram of a sample. | Degradation of this compound. | 1. Characterize Degradants: If possible, use LC-MS to identify the mass of the degradation products. This can help in identifying the degradation pathway (e.g., a mass increase of 18 Da may indicate hydrolysis of the lactone ring).2. Perform Forced Degradation Studies: To understand the degradation profile, conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify degradation products under controlled stress conditions. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound to illustrate how to summarize quantitative stability data. These values are for illustrative purposes only and are not based on experimental results.
| Condition | Time | This compound Remaining (%) | Major Degradation Product(s) (%) |
| Acidic Hydrolysis (0.1 M HCl, 60°C) | 24h | 95.2 | Hydrolyzed this compound (4.1) |
| Alkaline Hydrolysis (0.1 M NaOH, 25°C) | 2h | 15.8 | Hydrolyzed this compound (82.5) |
| Oxidative Degradation (3% H₂O₂, 25°C) | 8h | 88.1 | Oxidized this compound (10.3) |
| Thermal Degradation (Solid, 80°C) | 48h | 92.5 | Not Determined |
| Photodegradation (Solution, UV light) | 6h | 75.3 | Photodegradant 1 (15.2), Photodegradant 2 (8.9) |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method suitable for assessing the stability of this compound.
-
Instrumentation: HPLC with UV or PDA detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration (e.g., 1 mg/mL). Dilute with the mobile phase to the working concentration (e.g., 50 µg/mL).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a UV lamp.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Before HPLC analysis, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively. Dilute all samples to the same final concentration with the mobile phase.
-
Analysis: Analyze the samples using the stability-indicating HPLC method described in Protocol 1. Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Addressing batch-to-batch variability of synthetic Viroallosecurinine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of synthetic Viroallosecurinine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a member of the Securinega family of alkaloids. These compounds are of significant interest due to their unique tetracyclic structure and biological activities. This compound and its related alkaloids have been investigated for their effects on the central nervous system, specifically as antagonists of the GABA receptor.[1] This activity makes them valuable tools for neuroscience research and potential scaffolds for drug development.
Q2: What are the primary sources of batch-to-batch variability in synthetic this compound?
A2: Batch-to-batch variability in the synthesis of complex molecules like this compound can arise from several factors, including:
-
Raw Material Quality: Variations in the purity and reactivity of starting materials and reagents.
-
Reaction Conditions: Minor deviations in temperature, reaction time, and stoichiometry.
-
Stereocontrol: Challenges in maintaining consistent stereoselectivity across different batches.
-
Purification Methods: Inconsistencies in chromatography and crystallization procedures.
-
Solvent and Catalyst Quality: The purity and activity of solvents and catalysts can significantly impact reaction outcomes.
Q3: How can I assess the purity and identity of my synthetic this compound?
A3: A combination of analytical techniques is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities. Chiral HPLC is essential for assessing enantiomeric purity.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the stereochemistry.
-
Polarimetry: To measure the optical rotation and confirm the enantiomeric identity.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and handling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Suboptimal reaction conditions; Degradation of product. | Monitor reaction progress using TLC or LC-MS to determine the optimal reaction time. Re-optimize temperature and stoichiometry. Ensure all reaction steps are performed under an inert atmosphere if sensitive reagents are used. |
| Incorrect Stereochemistry | Ineffective chiral catalyst or auxiliary; Racemization during a reaction step. | Verify the quality and loading of the chiral catalyst. Analyze intermediates to pinpoint the step where stereochemical integrity is lost. Consider alternative chiral sources or synthetic routes that offer better stereocontrol. |
| Presence of Impurities | Side reactions; Incomplete purification. | Characterize impurities using LC-MS and NMR to understand their origin. Modify reaction conditions to minimize side reactions. Optimize the purification protocol, exploring different chromatographic columns and solvent systems. |
| Inconsistent Biological Activity | Variation in purity or stereoisomeric ratio between batches. | Implement stringent quality control using the analytical methods listed in Q3 for every batch. Ensure that the enantiomeric excess is consistently high. |
Experimental Protocols
General Workflow for Synthesis and Quality Control of this compound
Key Analytical Methods
| Parameter | Method | Typical Conditions | Acceptance Criteria |
| Purity | Reverse-Phase HPLC | Column: C18, Mobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid, Detection: UV at 254 nm | ≥ 98% |
| Identity | High-Resolution MS (ESI+) | - | Observed m/z should be within 5 ppm of the calculated value for [M+H]+ |
| Structure | 1H and 13C NMR | Solvent: CDCl3 | Spectra should be consistent with the reported structure of this compound. |
| Enantiomeric Purity | Chiral HPLC | Column: Chiral stationary phase (e.g., polysaccharide-based), Mobile Phase: Isocratic mixture of Hexane/Isopropanol | Enantiomeric excess ≥ 99% |
Signaling Pathway
This compound acts as an antagonist at the GABA-A receptor, which is a ligand-gated ion channel. Blockade of this receptor prevents the influx of chloride ions, leading to neuronal excitation.
References
Validation & Comparative
Viroallosecurinine and Allosecurinine: A Comparative Analysis of Cytotoxic Activity
A detailed examination of the cytotoxic properties of the stereoisomeric alkaloids, viroallosecurinine and allosecurinine, reveals distinct differences in their potency against cancer cell lines. While both compounds, isolated from plants of the Securinega genus, exhibit cytotoxic effects, available data suggests that this compound may possess greater anti-cancer activity. This guide provides a comprehensive comparison of their cytotoxic profiles, experimental methodologies, and insights into their potential mechanisms of action.
Comparative Cytotoxic Potency
Direct comparative studies evaluating this compound and allosecurinine across a broad panel of cancer cell lines are limited in publicly available literature. However, by collating data from independent studies, a preliminary assessment of their relative cytotoxic activities can be made. It is important to note that variations in experimental protocols, such as cell lines, exposure times, and assay methods, can influence the observed IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| (+)-Viroallosecurinine | A-375 | Human Melanoma | 6.1 | ATPlite | [Data not publicly available] |
| Allosecurinine | Not Available | Not Available | Not Available | Not Available | [Data not publicly available] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The available data indicates that (+)-Viroallosecurinine demonstrates cytotoxic activity against the human melanoma cell line A-375 with an IC50 value of 6.1 µM. Unfortunately, specific IC50 values for allosecurinine against any cancer cell line were not available in the reviewed literature, highlighting a significant gap in the current understanding of its cytotoxic potential. One study noted that the cytotoxic effects of allosecurinine have not been as extensively evaluated as its derivatives.
Experimental Protocols
The determination of cytotoxic activity typically involves the use of in vitro cell-based assays. The following is a generalized protocol for the MTT and CCK8 assays, which are commonly used to assess cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Workflow
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or allosecurinine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specific duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
CCK-8 (Cell Counting Kit-8) Assay
The CCK-8 assay is another colorimetric assay that is more convenient than the MTT assay as it is a one-step process and the reagent is not toxic to cells.
Workflow:
The workflow for the CCK-8 assay is similar to the MTT assay, with the primary difference being the reagent used and the lack of a solubilization step. After the desired incubation period with the test compound, the CCK-8 solution is added directly to the wells, and the plate is incubated for 1-4 hours before measuring the absorbance.
Signaling Pathways in Cytotoxicity
While the precise signaling pathways mediating the cytotoxic effects of this compound and allosecurinine are not fully elucidated, studies on related alkaloids, such as virosecurinine and derivatives of allosecurinine, provide valuable insights.
Research on virosecurinine , a stereoisomer of this compound, has shown that it can induce apoptosis in human leukemia (THP-1) cells. This process is associated with the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway involved in cell survival, proliferation, and growth.
Virosecurinine's effect on the PI3K/AKT/mTOR pathway.
Studies on synthetic derivatives of allosecurinine have indicated that their antitumor activity is mediated through the induction of apoptosis via the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.
Mitochondrial pathway of apoptosis induced by allosecurinine derivatives.
Given the structural similarities, it is plausible that this compound and allosecurinine also induce cytotoxicity through apoptotic mechanisms involving these or similar signaling pathways. However, further dedicated research is required to confirm the precise molecular targets and pathways for each of these compounds.
Comparing Viroallosecurinine and paclitaxel in breast cancer cells
A Comparative Guide: Viroallosecurinine and Paclitaxel in Breast Cancer Cells
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel compounds against established chemotherapeutics is paramount. This guide provides a detailed comparison of this compound, a securinega alkaloid, and paclitaxel, a widely used mitotic inhibitor, on breast cancer cells. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective anticancer properties.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound and paclitaxel on breast cancer cells, extracted from various independent studies.
Table 1: Cytotoxicity (IC50 Values)
| Compound | Breast Cancer Cell Line | IC50 Value | Exposure Time | Citation |
| Virosecurinine | THP-1 (Leukemia) | 23.615 µmol/l | 48h | [1] |
| K562 (Leukemia) | 32.984 µmol/l | 48h | [2] | |
| Securinine | MCF-7 (Breast Cancer) | Not explicitly stated, but showed dose-dependent antiproliferation | 48h | [3] |
| Paclitaxel | MCF-7 (Breast Cancer) | Not explicitly stated, but induced apoptosis at 0-20 ng/ml | 24h | N/A |
| MCF-7 (Breast Cancer) | Dose-dependent inhibition of viability (0.01-1 µM) | 48h | N/A |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Breast Cancer Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Citation |
| Virosecurinine | THP-1 (Leukemia) | Induction of apoptosis | G1 phase arrest | [1] |
| K562 (Leukemia) | Dose-dependent increase in apoptosis (up to 59.31% at 50 µmol/l) | G1/S phase arrest | [2] | |
| Securinine | HCT116 (Colon Cancer) | p73-dependent apoptosis | G2/M phase arrest in p53 knockout cells | [3] |
| Paclitaxel | MCF-7 (Breast Cancer) | Concentration-dependent increase in apoptosis (up to 43%) | G2/M phase arrest | N/A |
| MCF-7 (Breast Cancer) | Promotion of apoptosis | G2/M arrest | N/A |
Mechanism of Action
This compound (Virosecurinine)
Virosecurinine, an alkaloid from Securinega suffruticosa, has demonstrated anti-tumor activities, primarily through the induction of apoptosis and cell cycle arrest.[1][2] Its mechanism of action appears to be linked to the inhibition of the PI3K/AKT/mTOR signaling pathway.[1] Studies on leukemia cells have shown that virosecurinine upregulates the tumor suppressor PTEN and downregulates the expression of PI3K, AKT, and mTOR.[1] In chronic myeloid leukemia cells, it also downregulates SHIP-2 and BCR/ABL expression.[2]
Paclitaxel
Paclitaxel is a well-established antineoplastic agent that functions as a microtubule-stabilizing drug.[1] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization. This stabilization disrupts the normal dynamic reorganization of the microtubule network, which is crucial for mitosis and other vital cellular functions.[1] Consequently, paclitaxel treatment leads to a prolonged arrest of cells in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1] The cytotoxic effects of paclitaxel can also be mediated through the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2 and by affecting the PI3K/AKT signaling pathway.[1]
Experimental Protocols
A detailed understanding of the methodologies used in the cited studies is crucial for interpreting the data.
Cell Viability and Cytotoxicity Assays
-
MTT Assay (for Paclitaxel): MCF-7 cells were seeded in 96-well plates and treated with varying concentrations of paclitaxel for 48 hours. Subsequently, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability.
-
CCK-8 Assay (for Virosecurinine): THP-1 or K562 cells were treated with different concentrations of virosecurinine for 24, 48, and 72 hours. CCK-8 solution was then added to each well, and after incubation, the absorbance was measured to assess cell viability.[1][2]
Apoptosis Assays
-
Annexin V-FITC/PI Staining: Cells treated with the respective compounds were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.[1][2]
-
Morphological Analysis: Apoptotic bodies in virosecurinine-treated THP-1 cells were observed using a transmission electron microscope.[1] For paclitaxel, morphologically identifiable apoptotic cells were assessed by microscopy.
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining: Treated cells were harvested, fixed in ethanol, and then stained with a solution containing PI and RNase. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Western Blotting
-
Protein Expression Analysis: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membrane was then incubated with primary antibodies against target proteins (e.g., PI3K, AKT, mTOR, PTEN for virosecurinine; Bcl-2, p-AKT for paclitaxel) and subsequently with secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.
Visualizations
Signaling Pathways
Caption: Virosecurinine's proposed mechanism of action.
Caption: Paclitaxel's multifaceted mechanism of action.
Experimental Workflow
Caption: General experimental workflow for compound evaluation.
References
- 1. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Viroallosecurinine: A Comparative Analysis of its Efficacy Against Other Securinega Alkaloids
For Immediate Release
This guide provides a comprehensive comparison of the biological efficacy of viroallosecurinine with other notable alkaloids from the Securinega genus. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of associated signaling pathways.
Comparative Cytotoxicity of Securinega Alkaloids
This compound, an alkaloid isolated from Securinega virosa, has demonstrated significant cytotoxic activity against various cancer cell lines. To contextualize its efficacy, the following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other major Securinega alkaloids from published studies.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| This compound | P-388 Murine Leukemia | 1.8 | (Tatematsu et al., 1991) |
| Virosecurinine | P-388 Murine Leukemia | 2.1 | (Tatematsu et al., 1991) |
| Securinine | P-388 Murine Leukemia | >10 | (Tatematsu et al., 1991) |
| Securinol A | A549 (Lung Carcinoma) | 6.8 | (Ohsaki et al., 2004) |
| Securinol A | SK-OV-3 (Ovarian Cancer) | 5.2 | (Ohsaki et al., 2004) |
| Securinol A | SK-MEL-2 (Melanoma) | 4.9 | (Ohsaki et al., 2004) |
| Securinol A | HCT-15 (Colon Cancer) | 5.8 | (Ohsaki et al., 2004) |
| Flueggenine D | L1210 (Leukemia) | 0.98 | (Phuong et al., 2013) |
Experimental Protocols
The data presented in this guide are derived from in vitro cytotoxicity assays. The following is a detailed description of a representative experimental protocol for assessing the cytotoxicity of Securinega alkaloids.
In Vitro Cytotoxicity Assay against P-388 Murine Leukemia Cells
This protocol is based on the methodology described by Tatematsu et al. (1991).
Objective: To determine the concentration of Securinega alkaloids required to inhibit the proliferation of P-388 murine leukemia cells by 50% (IC50).
Materials:
-
P-388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Securinega alkaloids (this compound, Virosecurinine, Securinine) dissolved in dimethyl sulfoxide (DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Culture: P-388 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The Securinega alkaloids are serially diluted in the culture medium to achieve a range of concentrations. The cells are then treated with these dilutions and incubated for an additional 48 hours. A control group treated with DMSO vehicle alone is also included.
-
MTT Assay: After the incubation period, MTT solution is added to each well and incubated for 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Analysis
The cytotoxic effects of Securinega alkaloids are often attributed to their ability to induce apoptosis in cancer cells. While the specific pathway for this compound is still under investigation, studies on the closely related alkaloid, virosecurinine, have shown its pro-apoptotic activity to be mediated through the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.
Below is a diagram illustrating the proposed mechanism of action for virosecurinine, which may be similar for this compound.
Caption: Proposed PI3K/AKT/mTOR signaling pathway inhibition by Virosecurinine.
Conclusion
The available data indicates that this compound possesses potent cytotoxic activity, comparable to and in some cases exceeding that of other Securinega alkaloids. Its efficacy, particularly against P-388 murine leukemia cells, highlights its potential as a lead compound for further anticancer drug development. The likely mechanism of action involves the induction of apoptosis through the inhibition of key cell survival pathways such as the PI3K/AKT/mTOR cascade. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its therapeutic potential in a broader range of cancer models.
Validating the Pro-Apoptotic Efficacy of Viroallosecurinine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the pro-apoptotic effects of Viroallosecurinine, a natural alkaloid, in cancer cells. Through a detailed examination of its mechanism of action and a direct comparison with other apoptosis-inducing agents, this document serves as a valuable resource for researchers investigating novel anti-cancer therapeutics. All experimental data is presented in standardized tables for clear comparison, and detailed protocols for key validation assays are provided.
This compound: A Natural Inducer of Apoptosis
This compound, an alkaloid derived from the plant Securinega suffruticosa, has demonstrated significant potential as a pro-apoptotic agent in various cancer cell lines. Its primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that promotes cell survival and proliferation in many human cancers.
Mechanism of Action
This compound exerts its pro-apoptotic effects by modulating key components of the PI3K/AKT/mTOR pathway. Studies have shown that treatment with this compound leads to the downregulation of PI3K, AKT, and mTOR expression. Concurrently, it upregulates the expression of PTEN, a tumor suppressor that negatively regulates this pathway. This targeted inhibition ultimately leads to cell cycle arrest and the induction of programmed cell death, or apoptosis.
Quantitative Analysis of Pro-Apoptotic Effects
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Assay | Time Point | IC50 (µM) | Citation |
| This compound | THP-1 (Acute Monocytic Leukemia) | CCK-8 | 24h | 68.13 | [1] |
| 48h | 23.62 | [1] | |||
| 72h | 13.42 | [1] | |||
| Virosecurinine | K562 (Chronic Myeloid Leukemia) | CCK-8 | 48h | 32.98 | |
| L-securinine * | MCF-7 (Breast Cancer) | CCK-8 | 48h | ~20-40 (significant apoptosis) | [2] |
*Note: Data for L-securinine, a closely related stereoisomer, is used as a proxy for MCF-7 cells.
Comparative Analysis with Alternative Pro-Apoptotic Agents
To contextualize the efficacy of this compound, its performance is compared against two major classes of apoptosis-inducing drugs: BH3 Mimetics and TRAIL Receptor Agonists.
| Agent Class | Example Drug | Target Pathway | Mechanism of Action |
| Alkaloid | This compound | Intrinsic (via PI3K/AKT/mTOR) | Inhibits the pro-survival PI3K/AKT/mTOR signaling pathway. |
| BH3 Mimetic | Venetoclax (ABT-199) | Intrinsic (direct) | Inhibits the anti-apoptotic protein BCL-2, releasing pro-apoptotic proteins to trigger apoptosis. |
| TRAIL Receptor Agonist | Conatumumab, Drozitumab | Extrinsic (direct) | A monoclonal antibody that binds to and activates the Death Receptor 5 (DR5), initiating the extrinsic apoptosis cascade. |
Quantitative Comparison
The following table provides a quantitative comparison of the cytotoxic effects of this compound and selected alternative agents on relevant cancer cell lines.
| Compound | Cell Line | Time Point | IC50 (µM) | Apoptosis Percentage | Citation |
| This compound | THP-1 | 48h | 23.62 | - | [1] |
| Venetoclax (ABT-199) | THP-1 | 48h | ~0.01 - 0.1 | 20-50% (at 12-200 nM) | [3][4][5] |
| L-securinine * | MCF-7 | 48h | ~20-40 | Dose-dependent increase | [2] |
| TRAIL | MCF-7 | 24h | - | ~25% (with 50 µM Quercetin) | [6] |
*Note: Data for L-securinine, a closely related stereoisomer, is used as a proxy for MCF-7 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Add various concentrations of the test compound to the wells. Include a control group with no drug treatment.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, SYBR Green Master Mix, and specific primers for the target genes (e.g., PI3K, AKT, mTOR, PTEN) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams have been generated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effect of chidamide and venetoclax on apoptosis in acute myeloid leukemia cells and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABT199/venetoclax potentiates the cytotoxicity of alkylating agents and fludarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DRP1 Inhibition Enhances Venetoclax-Induced Mitochondrial Apoptosis in TP53-Mutated Acute Myeloid Leukemia Cells through BAX/BAK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAIL-Induced Apoptosis in TRAIL-Resistant Breast Carcinoma Through Quercetin Cotreatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Viroallosecurinine and Doxorubicin on Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the cytotoxic effects of Viroallosecurinine and the established chemotherapeutic agent, doxorubicin, on leukemia cells. The information presented is collated from preclinical research and aims to provide a comprehensive overview of their respective mechanisms of action, efficacy, and cellular impacts, supported by experimental data.
Quantitative Data Summary
To facilitate a clear comparison of the efficacy of this compound and doxorubicin, the following tables summarize key quantitative data from studies on the K562 human chronic myelogenous leukemia cell line.
| Compound | Cell Line | IC50 Value (48h) |
| This compound | K562 | 32.984 µmol/L[1][2] |
| Doxorubicin | K562 | ~1.4 µM (0.8 ± 0.06 µg/mL)[3] |
Table 1: Comparative Cytotoxicity (IC50) of this compound and Doxorubicin on K562 Leukemia Cells.
| Compound | Cell Line | Concentration | Treatment Duration | Apoptotic Cells (%) |
| This compound | K562 | 6.25 µmol/L | 48h | 21.47%[1] |
| 25 µmol/L | 48h | 33.29%[1] | ||
| 50 µmol/L | 48h | 59.31%[1] | ||
| Doxorubicin | K562 | 4 µM | 24h | 26.4%[4] |
Table 2: Induction of Apoptosis by this compound and Doxorubicin in K562 Cells.
| Compound | Cell Line | Effect on Cell Cycle |
| This compound | K562 | G1/S Phase Arrest[1][2] |
| Doxorubicin | K562 | G2/M Phase Arrest[5][6] |
Table 3: Effects of this compound and Doxorubicin on the Cell Cycle of K562 Cells.
Mechanism of Action and Signaling Pathways
This compound and doxorubicin exert their cytotoxic effects on leukemia cells through distinct signaling pathways, leading to different cellular outcomes.
This compound: This alkaloid primarily induces apoptosis and cell cycle arrest in leukemia cells by targeting the PI3K/AKT/mTOR signaling pathway .[1] Virosecurinine treatment leads to the upregulation of the tumor suppressor PTEN and downregulation of key components of this pathway, including PI3K, AKT, and mTOR.[1] This inhibition of the PI3K/AKT/mTOR pathway disrupts cell growth, proliferation, and survival signals, ultimately pushing the leukemia cells towards apoptosis and arresting them in the G1/S phase of the cell cycle.[1][2]
Doxorubicin: As a well-established anthracycline antibiotic, doxorubicin's mechanism of action is multifaceted. It intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription.[7] This leads to DNA damage, which activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) signaling pathways .[7] Activation of the ATR-CHK1 pathway, in particular, has been shown to induce a G2/M cell cycle arrest in leukemia cells.[7] The extensive DNA damage and cell cycle arrest ultimately trigger apoptosis.
Caption: Signaling pathways of this compound and Doxorubicin in leukemia cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and doxorubicin by measuring the metabolic activity of the cells.
-
Cell Seeding: Seed leukemia cells (e.g., K562) into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL in 100 µL of complete culture medium.[8]
-
Compound Treatment: After 24 hours of incubation to allow for cell stabilization, treat the cells with various concentrations of this compound or doxorubicin. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed and treat leukemia cells with the desired concentrations of this compound or doxorubicin for the specified duration.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes. Wash the cells twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the determination of the cell cycle distribution of leukemia cells after treatment.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[10]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[10]
-
PI Staining: Add Propidium Iodide (PI) solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes in the dark.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effect of doxorubicin on the expression of cyclin A in K-562 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of doxorubicin exposure on cell-cycle kinetics of human leukemia cells studied by bivariate flow cytometric measurement of 5-iodo-2-deoxyuridine incorporation and DNA content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Viroallosecurinine: A Comparative Analysis of its Effects on Cancerous and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Viroallosecurinine, a naturally occurring alkaloid, has garnered attention within the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of the documented effects of this compound on cancerous versus normal cells, drawing upon available preclinical data. The information presented herein is intended to support further research and drug development efforts in oncology.
Cytotoxicity Profile: Cancerous vs. Normal Cells
A critical aspect of any potential anticancer therapeutic is its selectivity—the ability to preferentially target and eliminate cancer cells while minimizing harm to healthy, non-malignant cells. While research into this compound is ongoing, preliminary studies have begun to shed light on its cytotoxic profile.
One study investigated the effects of this compound on the human acute monocytic leukemia cell line, THP-1. The findings demonstrated that this compound treatment led to a dose- and time-dependent decrease in the viability of these cancer cells.
Table 1: Cytotoxicity of this compound on THP-1 Human Leukemia Cells
| Treatment Duration | IC50 Value (µmol/l) |
| 24 hours | 68.128 |
| 48 hours | 23.615 |
| 72 hours | 13.423 |
Data derived from a study on human leukemia THP-1 cells.[1]
Currently, there is a notable lack of publicly available data detailing the cytotoxic effects of this compound on a broad range of normal, non-cancerous human cell lines. This represents a significant gap in the understanding of its selectivity and therapeutic window. Further research is imperative to establish a comprehensive safety profile and to determine the differential susceptibility of normal cells to this compound.
Mechanism of Action in Cancer Cells: Induction of Apoptosis
Research indicates that this compound exerts its anticancer effects, at least in part, by inducing apoptosis, or programmed cell death, in cancerous cells. In the case of THP-1 leukemia cells, treatment with this compound resulted in the cell cycle being arrested at the G1/S phase and the observation of numerous apoptotic bodies.[1]
The underlying molecular mechanism appears to involve the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and growth, and its constitutive activation is a common feature in many types of cancer.[1] The study on THP-1 cells revealed that this compound treatment led to the downregulated expression of key components of this pathway, including PI3K, AKT, and mTOR, while upregulating the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/AKT/mTOR pathway.[1]
Experimental Protocols
To facilitate the replication and further investigation of the effects of this compound, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate THP-1 cells in 96-well plates at a specified density.
-
Treatment: Add varying concentrations of this compound to the wells. Include a control group with no treatment.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage of the control group and determine the IC50 values.[1]
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat THP-1 cells with this compound at a specific concentration (e.g., 12.5 µmol/l) for 48 hours.
-
Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle.[1]
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Isolate total RNA from this compound-treated and untreated THP-1 cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR (RT-qPCR) using specific primers for PI3K, AKT, mTOR, and PTEN, with a housekeeping gene as an internal control.
-
Data Analysis: Analyze the relative gene expression levels using the 2-ΔΔCq method.[1]
Future Directions and Conclusion
The available evidence suggests that this compound holds promise as an anticancer agent, primarily through its ability to induce apoptosis in cancer cells via inhibition of the PI3K/AKT/mTOR pathway. However, the current body of research is limited by the lack of comprehensive data on its effects on normal cells. To advance this compound towards potential clinical applications, future research should prioritize:
-
Broad-panel cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a diverse range of normal human cell lines to determine its selectivity index.
-
In vivo studies: Conducting animal model studies to assess the efficacy, toxicity, and pharmacokinetic profile of this compound in a whole-organism context.
-
Mechanism of action in normal cells: Investigating the molecular pathways affected by this compound in non-cancerous cells to understand any potential off-target effects.
References
Head-to-Head Comparison: Viroallosecurinine vs. Securinine at the GABA Receptor
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the pharmacological activity of securinine and its related alkaloid, viroallosecurinine (commonly referred to as virosecurinine), on γ-aminobutyric acid (GABA) receptors. The data presented herein is compiled from preclinical research to offer an objective analysis of their respective potencies and mechanisms of action, aiding researchers in the fields of neuroscience and pharmacology.
Executive Summary
Securinine and virosecurinine are structurally related alkaloids that exhibit antagonist activity at GABAA receptors. However, experimental data reveals a significant disparity in their potency. Securinine acts as a competitive antagonist at the GABA binding site, leading to neuronal excitation, whereas virosecurinine is considerably less active. This guide will delve into the quantitative differences in their binding affinities, their effects on receptor function, and the experimental methodologies used to elucidate these properties.
Quantitative Data Comparison
The following tables summarize the key quantitative data comparing the activity of securinine and virosecurinine on GABAA receptors.
Table 1: Inhibition of [³H]GABA Binding to Rat Brain Membranes
| Compound | IC₅₀ (µM) | Relative Potency vs. Securinine | Reference |
| Securinine | ~50 | 1x | [1] |
| Virosecurinine | >1000 | >20x weaker | [1] |
| Bicuculline (Reference) | ~7 | ~7x stronger | [1] |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the specific binding of [³H]GABA.
Table 2: In Vivo Convulsant Activity in Mice
| Compound | CD₅₀ (mg/kg) | Relative Potency vs. Securinine | Reference |
| Securinine | 11 | 1x | [1] |
| Virosecurinine | 87 | ~8x weaker | [1] |
| Bicuculline (Reference) | 8 | ~1.4x stronger | [1] |
CD₅₀ represents the dose of the compound required to induce convulsions in 50% of the mice tested.
Mechanism of Action and Signaling Pathway
Securinine acts as a competitive antagonist at the GABAA receptor. This means it binds to the same site as the endogenous neurotransmitter GABA, but instead of activating the receptor, it blocks GABA from binding. This prevents the influx of chloride ions that normally follows GABA binding, thereby inhibiting the hyperpolarization of the neuron and leading to a state of increased neuronal excitability. Virosecurinine is thought to act via the same mechanism, albeit with significantly lower affinity for the receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
[³H]GABA Radioligand Binding Assay
This assay is used to determine the binding affinity of securinine and virosecurinine to the GABAA receptor.
-
Membrane Preparation:
-
Whole rat brains are homogenized in ice-cold 0.32 M sucrose solution.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is washed three times with ice-cold 50 mM Tris-HCl buffer (pH 7.4) to remove endogenous GABA.
-
The final pellet is resuspended in the Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
The assay is conducted in a final volume of 1 mL containing the membrane preparation, [³H]GABA (a radioactive form of GABA), and varying concentrations of the test compound (securinine or virosecurinine).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM).
-
The mixture is incubated at 4°C for 10-20 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters, which represents bound [³H]GABA, is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC₅₀ values are determined by plotting the percentage of inhibition of specific [³H]GABA binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Extracellular Electrophysiological Recordings
This method is employed to assess the functional effects of securinine and virosecurinine on neuronal activity.
-
Animal Preparation:
-
Experiments are typically performed on anesthetized cats.
-
The spinal cord is exposed, and a multi-barreled micropipette is positioned to record the extracellular activity of single neurons.
-
-
Drug Application:
-
One barrel of the micropipette is used for recording, while the other barrels contain solutions of GABA, glycine, securinine, and virosecurinine for microiontophoretic application.
-
A baseline firing rate of the neuron is established.
-
GABA or glycine is applied to induce an inhibitory response (a decrease in firing rate).
-
The test compound (securinine or virosecurinine) is then applied concurrently with the inhibitory amino acid to determine its effect on the inhibitory response.
-
-
Data Analysis:
-
The firing rate of the neuron is recorded and analyzed.
-
An antagonist effect is confirmed if the application of the test compound blocks or reduces the inhibitory effect of GABA without affecting the response to glycine, indicating selectivity for the GABAA receptor.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for screening and characterizing GABAA receptor antagonists.
Conclusion
The available experimental evidence consistently demonstrates that while both securinine and virosecurinine are GABAA receptor antagonists, securinine is significantly more potent. The approximately 20-fold lower affinity of virosecurinine for the GABA binding site, as indicated by radioligand binding assays, is corroborated by its substantially weaker convulsant activity in vivo. This disparity in potency highlights the critical role of the stereochemistry of these alkaloids in their interaction with the GABAA receptor. For researchers investigating the therapeutic potential or toxicological profile of Securinega alkaloids, this comparative guide underscores the importance of considering the specific isomeric form in their studies. Securinine's robust antagonist activity makes it a useful pharmacological tool for studying the GABAA receptor system, whereas virosecurinine's attenuated effects may offer a scaffold for the development of more nuanced modulators of GABAergic neurotransmission.
References
Viroallosecurinine's In Vivo Anti-Tumor Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor effects of Viroallosecurinine's parent compound, securinine, against established chemotherapeutic agents. This analysis is supported by experimental data from preclinical xenograft models.
Recent preclinical studies have demonstrated the potential of securinine, an alkaloid from which this compound is derived, as a potent anti-tumor agent. In vivo evidence from a human gastric cancer xenograft model has shown significant dose-dependent tumor growth inhibition. This guide places these findings in context with the performance of standard-of-care chemotherapeutics—paclitaxel, doxorubicin, and cisplatin—in similar preclinical settings.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from in vivo studies, offering a comparison of the anti-tumor activity of securinine and alternative drugs in various cancer xenograft models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Securinine | Gastric Cancer (HGC27 Xenograft) | BALB/c nude mice | 25 mg/kg/day, intraperitoneal | ~60% reduction in tumor volume | [1] |
| Securinine | Gastric Cancer (HGC27 Xenograft) | BALB/c nude mice | 50 mg/kg/day, intraperitoneal | ~72% reduction in tumor volume | [1] |
| Paclitaxel | Gastric Cancer (MKN-45 Xenograft) | Not specified | Not specified | 75% | [2][3] |
| Low-Dose Paclitaxel | Gastric Cancer (BGC-823 Xenograft) | Nude mice | Not specified | 22.28% reduction in tumor weight | [4] |
| Doxorubicin | Gastric Cancer (YCC-2 & NCI-N87 cell lines) | Not specified in abstract | Not specified in abstract | Significant growth inhibition in combination with trastuzumab | [5][6] |
| Cisplatin | Gastric Cancer (BGC-823 Xenograft) | Nude mice | Not specified in abstract | Synergistic effect with decitabine | [7] |
Detailed Experimental Protocols
Securinine in Human Gastric Cancer Xenograft Model [1]
-
Cell Line: Human gastric cancer cell line HGC27.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Tumor Implantation: 5 x 10^6 HGC27 cells were subcutaneously injected into the right flank of each mouse.
-
Treatment Groups:
-
Control group: Intraperitoneal injection of vehicle (DMSO).
-
Securinine low-dose group: 25 mg/kg/day via intraperitoneal injection.
-
Securinine high-dose group: 50 mg/kg/day via intraperitoneal injection.
-
-
Dosing Schedule: Daily injections for 24 consecutive days, starting when tumors reached a palpable size.
-
Tumor Measurement: Tumor volume was measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. At the end of the study, tumors were excised and weighed.
Paclitaxel in Human Gastric Cancer Xenograft Model [2][3]
-
Cell Line: Human gastric cancer cell line MKN-45.
-
Animal Model: Not specified in the abstract.
-
Dosing Regimen: Not specified in the abstract.
-
Tumor Measurement: Tumor growth was monitored, and a 75% inhibition was reported.
Doxorubicin in Human Gastric Cancer Cell Lines [5][6]
-
Cell Lines: Human gastric cancer cell lines YCC-2 and NCI-N87.
-
Study Design: While this study demonstrated significant growth inhibition with the combination of doxorubicin and trastuzumab, specific details of an in vivo monotherapy arm were not available in the abstract.
Cisplatin in Human Gastric Cancer Xenograft Model [7]
-
Cell Line: Human gastric cancer cell line BGC-823.
-
Animal Model: Nude mice.
-
Study Design: This study focused on the synergistic effect of cisplatin and decitabine. Quantitative data for cisplatin monotherapy was not detailed in the abstract.
Visualizing the Mechanisms and Workflow
To better understand the processes involved in the in vivo validation of securinine's anti-tumor effect, the following diagrams illustrate the experimental workflow and the currently understood signaling pathways affected by securinine.
Caption: Experimental workflow for validating the in vivo anti-tumor effect of securinine.
Caption: Signaling pathways modulated by securinine leading to anti-tumor effects.[1][8][9][10][11]
Mechanism of Action of Securinine
Securinine exerts its anti-tumor effects through a multi-targeted mechanism, influencing several key signaling pathways within cancer cells.[8] Studies have indicated that securinine can modulate the PI3K/Akt/mTOR, Wnt/β-catenin, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and metastasis.[1][8] Furthermore, securinine has been shown to suppress the AURKA-β-catenin/Akt/STAT3 signaling cascade, leading to cell cycle arrest and apoptosis.[9] Recent findings also suggest that securinine can induce ferroptosis, an iron-dependent form of programmed cell death, in gastric cancer cells.[1] Additionally, activation of the p38 and JNK signaling pathways contributes to its apoptotic effects.[10] This multifaceted approach suggests that securinine and its derivatives, like this compound, may hold promise for overcoming drug resistance observed with single-target agents.
References
- 1. Securinine, a novel alkaloid, regulates cell cycle and EMT in gastric cancer by inducing iron-dependent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Synergistic inhibitory effect of wogonin and low-dose paclitaxel on gastric cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Growth Inhibitory Effects Trastuzumab Chemotherapeutic Drugs Gastric Cancer « metajournal.com [metajournal.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Potential anticancer activities of securinine and its molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Securinine inhibits carcinogenesis in gastric cancer by targeting AURKA-β-catenin/Akt/STAT3 and the cell cycle pathway [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Replicating Published Findings on Viroallosecurinine's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of Viroallosecurinine, a cytotoxic alkaloid derived from the plant Securinega virosa. Due to the limited availability of detailed published data specifically for this compound, this document leverages findings on its close structural analog, Virosecurinine, to provide a broader context for its potential mechanisms of action. This approach allows for a more comprehensive understanding while highlighting the need for further research on this compound itself.
Comparative Cytotoxicity Data
Published studies indicate that both this compound and Virosecurinine possess cytotoxic properties.[1] The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Assay | IC50 Value | Publication |
| (+)-Viroallosecurinine | A-375 (Human Melanoma) | ATPlite | 6.1 µM (72h) | --INVALID-LINK-- |
| Virosecurinine | THP-1 (Human Leukemia) | CCK-8 | 68.128 µmol/l (24h) | --INVALID-LINK-- |
| 23.615 µmol/l (48h) | ||||
| 13.423 µmol/l (72h) | ||||
| Virosecurinine | K562 (Human Leukemia) | CCK-8 | 32.984 μmol/l (48h) | --INVALID-LINK-- |
Unveiling the Mechanism of Action: Insights from Virosecurinine
Studies on Virosecurinine suggest that its cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest, primarily by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature of many cancers.
The PI3K/AKT/mTOR Signaling Pathway
Virosecurinine has been shown to inhibit the PI3K/AKT/mTOR pathway in human leukemia cells.[2] This inhibition leads to a cascade of events that ultimately result in apoptosis. Specifically, Virosecurinine treatment has been observed to:
-
Upregulate PTEN: PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway.
-
Downregulate PI3K, AKT, and mTOR: These are key protein kinases in the pathway that promote cell survival and proliferation.
The diagram below illustrates the proposed mechanism of action of Virosecurinine on the PI3K/AKT/mTOR signaling pathway.
Caption: Virosecurinine's impact on the PI3K/AKT/mTOR pathway.
Induction of Apoptosis and Cell Cycle Arrest
The inhibition of the PI3K/AKT/mTOR pathway by Virosecurinine leads to programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells. Furthermore, Virosecurinine has been observed to cause cell cycle arrest at the G1/S phase transition, preventing cancer cells from replicating their DNA and dividing.
The following diagram outlines the experimental workflow to assess these cellular effects.
Caption: Workflow for assessing this compound's bioactivity.
Detailed Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experiments are provided below.
Cell Viability Assay (CCK-8)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., THP-1, K562) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of key proteins in the PI3K/AKT/mTOR signaling pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, PTEN, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Logical Relationship of Biological Effects
The biological activities of Virosecurinine, and likely this compound, are interconnected. The inhibition of the PI3K/AKT/mTOR pathway is the primary event that triggers downstream effects, including cell cycle arrest and apoptosis, ultimately leading to the observed cytotoxicity.
Caption: Interconnected biological effects of this compound.
References
Safety Operating Guide
Proper Disposal of Viroallosecurinine: A Guide for Laboratory Professionals
Viroallosecurinine, a cytotoxic alkaloid, necessitates meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. Adherence to these protocols is critical for researchers, scientists, and drug development professionals. This guide provides a procedural, step-by-step framework for the safe disposal of this compound and contaminated materials.
Immediate Safety and Handling Precautions
Before commencing any procedure involving this compound, it is imperative to be familiar with its potential hazards. The following table summarizes key safety information.
| Precautionary Measure | Description |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection (goggles or face shield), and a lab coat.[1] |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[2] |
| Handling | Avoid direct contact with skin and eyes.[2] Wash hands thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2] |
| Spill Management | In case of a spill, avoid generating dust.[1] Collect the material using an absorbent medium and place it in a sealed container for disposal.[1] Do not let the product enter drains.[1] |
Step-by-Step Disposal Protocol for this compound
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous chemical waste. This involves collection and subsequent destruction by a certified hazardous waste management facility, likely through high-temperature incineration.[3][4]
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and any experimental residues.
-
Segregate this compound waste from non-hazardous and other types of chemical waste to prevent cross-contamination.[3][5]
-
-
Waste Collection and Containment :
-
Use designated, leak-proof, and chemically compatible containers for waste collection.[3]
-
Ensure containers are clearly and accurately labeled as "Hazardous Waste" and include the specific chemical name, "this compound".[3]
-
Keep waste containers securely closed except when adding waste to prevent spills and the release of vapors.[3]
-
-
Storage of Waste :
-
Disposal :
The following diagram illustrates the general workflow for the proper disposal of this compound in a laboratory setting.
Experimental Protocols
The provided search results did not contain specific experimental protocols for the degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure is collection and subsequent destruction by a certified hazardous waste management facility.[3] Attempting to neutralize or degrade the compound without a validated protocol can be dangerous and may produce other hazardous substances.
Disclaimer: The information provided here is a general guide. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. All waste disposal must be in accordance with local, state, and federal regulations.
References
Personal protective equipment for handling Viroallosecurinine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Viroallosecurinine in a laboratory setting. Given the limited publicly available toxicological data for this compound, a cautious approach based on established best practices for handling research chemicals is strongly advised.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect the eyes from splashes.
-
Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: While the primary Safety Data Sheet (SDS) does not classify this compound as a hazardous substance, it is prudent to handle it in a well-ventilated area.[1] If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95) should be used.
| PPE Component | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Full-length laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. Respirator if needed. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For minor spills, trained laboratory personnel can proceed with cleanup. For major spills, evacuate and contact the appropriate emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill: Use absorbent materials to contain the spill and prevent it from spreading.
-
Clean and Decontaminate: Carefully clean the spill area. For solid materials, gently sweep to avoid creating dust. For liquid spills, use an appropriate absorbent material. Decontaminate the area with a suitable cleaning agent.
-
Collect and Dispose: Place all contaminated materials, including absorbent pads and used PPE, into a sealed, labeled container for hazardous waste disposal.
Waste Disposal:
-
Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and empty containers, should be treated as chemical waste and disposed of accordingly.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Logical Relationship for Spill Response
Caption: Decision workflow for a chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
